BMT-297376
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H29F2N3O3 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxy-4-pyridinyl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C23H29F2N3O3/c1-4-18(28-22(29)16-9-10-19(30-2)27-13-16)15-7-5-14(6-8-15)17-11-12-26-23(31-3)20(17)21(24)25/h9-15,18,21H,4-8H2,1-3H3,(H,28,29)/t14?,15?,18-/m1/s1 |
InChI Key |
VUXXMKIAYMJEHC-JTTJXQCZSA-N |
Isomeric SMILES |
CC[C@H](C1CCC(CC1)C2=C(C(=NC=C2)OC)C(F)F)NC(=O)C3=CN=C(C=C3)OC |
Canonical SMILES |
CCC(C1CCC(CC1)C2=C(C(=NC=C2)OC)C(F)F)NC(=O)C3=CN=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
BMT-297376: An In-Depth Technical Overview of a Novel IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMT-297376 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a critical immune escape mechanism for tumors, leading to the suppression of T-cell function and the promotion of an immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound aims to restore anti-tumor immunity. This document provides a technical guide to the mechanism of action of this compound, based on available information.
Core Mechanism of Action: IDO1 Inhibition
This compound functions as a direct inhibitor of the IDO1 enzyme. IDO1 catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to N-formylkynurenine, which is subsequently converted to kynurenine.
Biochemical Consequences of IDO1 Inhibition
Inhibition of IDO1 by this compound is expected to lead to two primary biochemical changes within the tumor microenvironment and draining lymph nodes:
-
Decreased Kynurenine Concentration: By blocking the enzymatic activity of IDO1, this compound reduces the concentration of kynurenine and its downstream metabolites.
-
Increased Tryptophan Concentration: Consequently, the local concentration of tryptophan is preserved.
Immunological Consequences of IDO1 Inhibition
The biochemical changes induced by this compound have significant downstream effects on the immune system, primarily by reversing the immunosuppressive effects of tryptophan depletion and kynurenine accumulation.
Reversal of T-Cell Suppression
-
Tryptophan Availability: T-cells, particularly effector T-cells, are highly sensitive to tryptophan levels. The restoration of tryptophan concentrations by this compound is expected to support T-cell proliferation and function.
-
Reduction of Kynurenine-Mediated T-Cell Apoptosis: Kynurenine and its metabolites can induce apoptosis in T-cells and promote the differentiation of regulatory T-cells (Tregs). By lowering kynurenine levels, this compound is hypothesized to protect effector T-cells from apoptosis and reduce the Treg population.
Modulation of Dendritic Cell Function
Dendritic cells (DCs) are potent antigen-presenting cells that are crucial for initiating anti-tumor immune responses. IDO1 expression in DCs can lead to a tolerogenic phenotype. Inhibition of IDO1 by this compound may promote the maturation and activation of DCs, enhancing their ability to prime and activate anti-tumor T-cells.
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the IDO1 enzyme and the subsequent downstream effects on the kynurenine pathway and immune cell function.
Experimental Protocols
Detailed experimental protocols for this compound are not yet widely available in the public domain. However, based on standard methodologies for evaluating IDO1 inhibitors, the following experimental workflows are likely to be employed:
In Vitro IDO1 Enzyme Activity Assay
Cellular Assay: T-Cell Proliferation
Quantitative Data Summary
Specific quantitative data for this compound is not currently available in the public domain. The following table outlines the expected data points and their significance in characterizing the compound.
| Parameter | Description | Significance |
| IC50 (IDO1) | Concentration of this compound required to inhibit 50% of IDO1 enzyme activity in vitro. | Measures the potency of the compound against its target. |
| Ki | Inhibition constant, a measure of the binding affinity of the inhibitor to the enzyme. | Provides insight into the strength of the inhibitor-enzyme interaction. |
| Cellular EC50 | Concentration of this compound required to achieve 50% of the maximum effect in a cellular assay (e.g., reversal of T-cell suppression). | Indicates the potency of the compound in a biological system. |
| In Vivo Efficacy | Measurement of anti-tumor activity in preclinical animal models (e.g., tumor growth inhibition). | Demonstrates the potential therapeutic effect of the compound. |
| Pharmacokinetics | Absorption, distribution, metabolism, and excretion (ADME) properties of this compound. | Determines the drug's bioavailability and dosing schedule. |
| Pharmacodynamics | Measurement of the biochemical and physiological effects of this compound in vivo (e.g., changes in kynurenine/tryptophan ratio). | Confirms target engagement and mechanism of action in a living organism. |
Conclusion
This compound is a promising IDO1 inhibitor with the potential to restore anti-tumor immunity by reversing the immunosuppressive effects of the kynurenine pathway. Further disclosure of preclinical and clinical data will be necessary to fully elucidate its therapeutic potential. The experimental frameworks and conceptual understanding provided in this document serve as a guide for researchers and drug development professionals interested in the evolving field of IDO1 inhibition.
Unveiling the Biological Target of BMT-297376: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological target identification for BMT-297376, a potent small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the core methodologies, quantitative data, and signaling pathways associated with this compound.
Executive Summary
This compound has been identified as a highly potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4][5] IDO1 is a critical regulator of immune responses, and its inhibition is a promising strategy in cancer immunotherapy. This compound is an optimized derivative of Linrodostat (BMS-986205), a well-characterized IDO1 inhibitor. While specific quantitative data for this compound's direct inhibition of IDO1 is not publicly available, its parent compound, Linrodostat, exhibits high potency with an IC50 in the low nanomolar range (~2 nM). Recent findings have also identified an off-target activity of this compound, the inhibition of Complex I of the mitochondrial respiratory chain.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its parent compound, Linrodostat.
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | Complex I | Mitochondrial Respiration Assay | 9.9 µM | [2] |
| Linrodostat (BMS-986205) | IDO1 | Enzymatic Assay | ~2 nM |
Note: The IC50 value for this compound against its primary target, IDO1, is not currently available in the public domain. Given that this compound is an optimized version of Linrodostat, a similar or improved potency is anticipated.
Signaling Pathway
This compound exerts its primary therapeutic effect by inhibiting the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan to N-formylkynurenine. This process has profound implications for the tumor microenvironment. Tryptophan depletion and the accumulation of its catabolites, collectively known as kynurenines, lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby enabling cancer cells to evade immune surveillance. By blocking IDO1, this compound is expected to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.
References
Preliminary Efficacy and Mechanism of Action of BMT-297376: A Technical Overview
Introduction: BMT-297376 is a next-generation small molecule inhibitor with potential applications in oncology. This technical guide provides a summary of the preliminary findings on its efficacy, mechanism of action, and experimental basis, tailored for researchers, scientists, and professionals in drug development. The information presented is based on early-stage, preclinical research.
Mechanism of Action
This compound, an optimized derivative of Linrodostat (BMS-986205), was initially developed as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)[1][2][3]. IDO1 is a key enzyme in the kynurenine pathway, which is implicated in creating an immunosuppressive tumor microenvironment by depleting tryptophan and generating immunosuppressive metabolites[1][2].
However, recent studies have revealed a critical off-target effect: this compound also functions as an inhibitor of the ubiquinone (Q-site) in complex I of the mitochondrial respiratory chain[1][2][4]. This dual mechanism of action—targeting both the IDO1 pathway and mitochondrial respiration—underpins its potent anti-cancer effects, particularly in combination with other metabolic inhibitors. Inhibition of complex I disrupts mitochondrial ATP production, leading to an energy crisis within tumor cells[2][4].
Signaling Pathway and Proposed Synergistic Mechanism
The diagrams below illustrate the IDO1 signaling pathway targeted by this compound and the proposed synergistic mechanism of action when combined with a glycolysis inhibitor.
Figure 1: IDO1 Signaling Pathway Inhibition by this compound.
Figure 2: Proposed Synergistic Mechanism of this compound.
Summary of Preclinical Efficacy
The preclinical efficacy of this compound has been primarily demonstrated in the context of combination therapy. When used as a single agent, its effects on cancer cell proliferation are limited. However, in combination with inhibitors of other metabolic pathways, such as the lactate dehydrogenase (LDH) inhibitor (R)-GNE-140, this compound exhibits potent synergistic effects[1][2]. This combination leads to a significant impairment of tumor cell proliferation and can induce either cell death or senescence[2][4]. The synergistic activity has been observed in a notable portion of tested tumor cell lines and in human colorectal cancer organoids[1][2].
| Experimental Context | Key Findings | References |
| Monotherapy | Limited effect on the proliferation of KRAS G12V/MYC cancer cells. | [1] |
| Combination Therapy with (R)-GNE-140 | Strong impairment of proliferation in KRAS G12V/MYC cancer cells. | [1] |
| Preferentially targets oncogene-transformed cancer cells. | [2] | |
| Highly synergistic activity observed in approximately one-third of tested tumor cell lines. | [1][2] | |
| Induces senescence in tumor cells, which can then be eliminated by senolytic drugs. | [2][4] | |
| Targeting | Potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). | [1][2][3] |
| Also inhibits the Q-site of mitochondrial complex I. | [1][2][4] |
Experimental Protocols
Below are detailed methodologies for key conceptual experiments to evaluate the efficacy of this compound.
1. Cell Proliferation Assay for Synergistic Effects
-
Objective: To determine the synergistic effect of this compound and a glycolysis inhibitor (e.g., (R)-GNE-140) on cancer cell proliferation.
-
Materials:
-
Cancer cell line of interest (e.g., KRAS G12V/MYC transformed cells).
-
Standard cell culture medium and supplements.
-
This compound and (R)-GNE-140.
-
Cell proliferation reagent (e.g., resazurin-based).
-
96-well plates.
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and (R)-GNE-140, both individually and in combination.
-
Treat the cells with the drug combinations and incubate for a period of 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a plate reader to quantify cell viability.
-
Calculate the percentage of proliferation inhibition relative to vehicle-treated control cells.
-
Analyze the data using synergy analysis software (e.g., Combenefit) to determine synergy scores (e.g., Bliss, HSA, Loewe).
-
2. Mitochondrial Complex I Activity Assay
-
Objective: To quantify the inhibitory effect of this compound on mitochondrial complex I activity.
-
Materials:
-
Isolated mitochondria from a relevant cell or tissue source.
-
Complex I activity assay kit (commercially available).
-
This compound.
-
Known complex I inhibitor (e.g., rotenone) as a positive control.
-
Microplate reader.
-
-
Procedure:
-
Isolate mitochondria from the chosen cells or tissues using differential centrifugation.
-
Prepare different concentrations of this compound to be tested.
-
In a 96-well plate, add the isolated mitochondria to the assay buffer provided in the kit.
-
Add the various concentrations of this compound or rotenone to the respective wells and incubate for a short period.
-
Initiate the reaction by adding the substrate (e.g., NADH) and the electron acceptor.
-
Monitor the change in absorbance over time at the specified wavelength to determine the rate of the reaction.
-
Calculate the percentage of complex I inhibition for each concentration of this compound relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
3. Senescence-Associated β-Galactosidase Staining
-
Objective: To visualize and quantify the induction of senescence in tumor cells following combination treatment.
-
Materials:
-
Cancer cells cultured on glass coverslips or in multi-well plates.
-
This compound and (R)-GNE-140.
-
Senescence-Associated β-Galactosidase (SA-β-gal) staining kit.
-
Microscope.
-
-
Procedure:
-
Treat the cultured cancer cells with this compound and (R)-GNE-140 in combination for 48-72 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with the fixation solution provided in the kit.
-
Wash the cells again and incubate with the staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
Observe the cells under a light microscope for the development of a blue color, which indicates SA-β-gal activity.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells in multiple random fields.
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments to characterize the efficacy of this compound.
Figure 3: Logical Experimental Workflow for this compound Efficacy Studies.
References
BMT-297376: An In-Depth In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-297376 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion. As an optimized derivative of Linrodostat (BMS-986205), this compound represents a next-generation therapeutic candidate in cancer immunotherapy. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, quantitative inhibitory activities, and the experimental protocols for its evaluation. Recent findings have also identified an off-target activity against mitochondrial complex I, which is also detailed herein.
Mechanism of Action
This compound exerts its primary therapeutic effect by inhibiting the IDO1 enzyme. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the proliferation and function of effector T-cells and promotes the activity of regulatory T-cells, thereby fostering an immunosuppressive environment that allows cancer cells to evade immune surveillance. By inhibiting IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.
Additionally, this compound has been shown to possess off-target activity as an inhibitor of the ubiquinone reduction site (Q-site) of mitochondrial respiratory complex I.[1][2][3] This secondary mechanism can impact cellular bioenergetics.
Quantitative In Vitro Data
While specific IC50 values for this compound's inhibition of IDO1 are not publicly available, its characterization as a "potent" and "optimized" derivative of Linrodostat (BMS-986205) suggests inhibitory activity in the low nanomolar range. For reference, the in vitro potency of the parent compound, Linrodostat, is provided below.
Table 1: In Vitro Inhibitory Activity of Parent Compound Linrodostat (BMS-986205)
| Target | Assay System | IC50 Value |
| IDO1 | IDO1-HEK293 cells | 1.1 nM |
| IDO1 | Human HeLa cells | 1.7 nM |
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay System | Approximate IC50 Value |
| Mitochondrial Complex I | Isolated Mitochondria | ~1 µM (estimated from dose-response curve)[2] |
Experimental Protocols
IDO1 Inhibition Cellular Assay
This protocol is a representative method for determining the potency of IDO1 inhibitors in a cellular context.
1. Cell Culture and IDO1 Induction:
-
Human cancer cell lines known to express IDO1, such as SKOV-3 ovarian cancer cells or HEK293 cells engineered to overexpress human IDO1, are used.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
To induce IDO1 expression, cells are treated with an appropriate concentration of interferon-gamma (IFNγ), typically in the range of 50-100 ng/mL, and incubated for 24-48 hours.
2. Compound Treatment:
-
A serial dilution of this compound is prepared in the appropriate cell culture medium.
-
The IFNγ-containing medium is removed, and the cells are treated with the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
3. Measurement of Kynurenine Production:
-
After a suitable incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured. This can be achieved using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde, which forms a yellow product detectable by spectrophotometry at approximately 480 nm. Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.
4. Data Analysis:
-
The kynurenine concentrations are plotted against the inhibitor concentrations.
-
The IC50 value, representing the concentration of the inhibitor required to reduce kynurenine production by 50%, is calculated using a non-linear regression analysis.
Mitochondrial Complex I Activity Assay
This protocol outlines a method to assess the inhibitory effect of this compound on mitochondrial complex I.
1. Isolation of Mitochondria:
-
Mitochondria are isolated from cultured cells (e.g., HEK293T) or tissue samples through differential centrifugation.
-
The isolated mitochondria are resuspended in a suitable buffer (e.g., a sucrose-based buffer).
2. Spectrophotometric Assay:
-
The assay measures the NADH:ubiquinone oxidoreductase activity of complex I.
-
Isolated mitochondria are solubilized with a mild detergent to expose the enzyme.
-
The reaction is initiated by adding NADH as the substrate.
-
The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
-
To assess inhibition, the assay is performed in the presence of varying concentrations of this compound.
3. Distinguishing Q-site from NADH-site Inhibition:
-
To confirm that the inhibition occurs at the ubiquinone binding site (Q-site), separate assays for NADH oxidation and ubiquinone reduction are performed.
-
A specific Q-site inhibitor, such as rotenone, is used as a positive control.
4. Data Analysis:
-
The rate of NADH oxidation is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: IDO1 Inhibition by this compound.
Caption: In Vitro Assay Workflows.
Conclusion
This compound is a potent, next-generation inhibitor of IDO1 with potential applications in cancer immunotherapy. Its in vitro characterization reveals a dual mechanism of action, with on-target inhibition of IDO1 and off-target activity against mitochondrial complex I. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel IDO1 inhibitors. Further studies are warranted to fully elucidate the therapeutic implications of its dual inhibitory profile.
References
The Evolving Landscape of IDO1 Inhibition: A Technical Overview of BMT-297376 and its Homologous Compounds
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in immuno-oncology. Its enzymatic activity, the catabolism of tryptophan to kynurenine, leads to an immunosuppressive tumor microenvironment, enabling cancer cells to evade immune destruction. This has spurred the development of potent and selective IDO1 inhibitors. This technical guide provides an in-depth analysis of BMT-297376, a potent IDO1 inhibitor, and its key homologous compound, Linrodostat (BMS-986205), offering a comparative look at their activity and the experimental methodologies used in their evaluation.
Core Compounds and Quantitative Activity
This compound is an optimized derivative of Linrodostat (BMS-986205), both of which are highly potent inhibitors of the IDO1 enzyme. The following table summarizes the key quantitative data for these compounds, highlighting their inhibitory activity in both enzymatic and cell-based assays.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| Linrodostat (BMS-986205) | IDO1 | Enzymatic | 1.7 | - |
| IDO1 | Cell-based (Kynurenine production) | 1.1 | HEK293 (expressing human IDO1)[1][2] | |
| IDO1 | Cell-based (Kynurenine production) | 3.4 | SKOV3[3] | |
| IDO1 | Cell-based (Growth inhibition) | - | - | |
| This compound | IDO1 | - | Potent inhibitor (specific IC50 not publicly available) | - |
The IDO1 Signaling Pathway and Mechanism of Inhibition
The primary function of IDO1 is the initiation of the kynurenine pathway of tryptophan metabolism. This enzymatic process has profound implications for immune surveillance.
Caption: The IDO1 signaling pathway in the tumor microenvironment and the inhibitory action of this compound/Linrodostat.
Experimental Protocols
The characterization of this compound and its homologs relies on robust enzymatic and cell-based assays to determine their potency and cellular efficacy.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly quantifies the enzymatic activity of purified recombinant IDO1.
Principle: The assay measures the production of N-formylkynurenine, which is subsequently converted to kynurenine. The concentration of kynurenine is determined by its absorbance at 321 nm.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing potassium phosphate buffer (pH 6.5), L-tryptophan (substrate), ascorbic acid, and methylene blue (as a reducing system), and catalase.
-
Enzyme and Inhibitor Addition: Purified recombinant IDO1 enzyme and various concentrations of the test compound (e.g., this compound) or vehicle control are added to the wells of a microplate.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: The enzymatic reaction is stopped by the addition of trichloroacetic acid (TCA).
-
Kynurenine Measurement: The plate is incubated to allow for the complete conversion of N-formylkynurenine to kynurenine, and the absorbance is read at 321 nm.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Caption: Workflow for a typical in vitro IDO1 enzymatic inhibition assay.
Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Principle: IDO1 expression is induced in a suitable cell line (e.g., SKOV3 ovarian cancer cells or HEK293 cells engineered to express human IDO1) using interferon-gamma (IFNγ). The amount of kynurenine secreted into the cell culture medium is then quantified as a measure of IDO1 activity.
Methodology:
-
Cell Seeding: Cells are seeded into a multi-well plate and allowed to adhere overnight.
-
IDO1 Induction: IDO1 expression is induced by treating the cells with IFNγ for approximately 24 hours.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubation: The cells are incubated for a further 24-48 hours to allow for tryptophan metabolism.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Kynurenine Quantification: The concentration of kynurenine in the supernatant is measured. This is often done by adding p-dimethylaminobenzaldehyde (p-DMAB), which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at 480 nm. Alternatively, more sensitive methods like HPLC or LC-MS/MS can be used.[5]
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in kynurenine production, is determined.
Caption: Workflow for a cell-based IDO1 inhibition assay measuring kynurenine production.
Conclusion
This compound and its parent compound, Linrodostat, represent a significant advancement in the development of small-molecule IDO1 inhibitors. Their high potency, demonstrated through rigorous enzymatic and cell-based assays, underscores their potential as therapeutic agents in oncology. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of these and other novel IDO1 inhibitors, facilitating further research and development in this promising area of cancer immunotherapy. The continued investigation into the structure-activity relationships of these and other homologous series will be crucial for the design of next-generation IDO1 inhibitors with enhanced efficacy and safety profiles.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
BMT-297376: A Potent IDO1 Inhibitor for Oncological Applications
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMT-297376 is a novel and potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. As an optimized derivative of Linrodostat (BMS-986205), this compound demonstrates significant potential for therapeutic applications in oncology, primarily through the modulation of the tumor microenvironment to enhance anti-tumor immune responses. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols for its evaluation, and a discussion of its potential therapeutic applications.
Introduction to this compound
This compound is a highly potent inhibitor of the IDO1 enzyme, which plays a crucial role in the tryptophan catabolism pathway. By inhibiting IDO1, this compound blocks the conversion of tryptophan into kynurenine, a metabolite that promotes an immunosuppressive tumor microenvironment. This inhibition leads to a reduction in regulatory T cell (Treg) function and myeloid-derived suppressor cell (MDSC) activity, thereby restoring the efficacy of effector T cells in recognizing and eliminating cancer cells. The molecular formula for this compound is C23H29F2N3O3, and its CAS number is 2251031-81-7.
Quantitative Preclinical Data
The following table summarizes the available quantitative data for this compound and its parent compound, Linrodostat.
| Parameter | This compound | Linrodostat (BMS-986205) | Reference |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | [1] |
| IC50 (IDO1) | 0.6928 nM | 1.7 nM (enzymatic), 3.4 nM (SKOV3 cells) | [1][2] |
| Off-Target Activity | Suggested to inhibit mitochondrial Complex I | Inhibits mitochondrial Complex I | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the IDO1 enzyme. IDO1 is a key regulator of immune tolerance, and its overexpression in the tumor microenvironment is a common mechanism of immune escape for various cancers.
The inhibition of IDO1 by this compound leads to two primary effects:
-
Tryptophan Depletion Reversal: It prevents the depletion of tryptophan, an essential amino acid for T cell proliferation and function.
-
Kynurenine Production Blockade: It halts the production of kynurenine, which actively suppresses effector T cells and promotes the generation and function of immunosuppressive Tregs and MDSCs.
The following diagram illustrates the IDO1 signaling pathway and the point of intervention for this compound.
Caption: IDO1 pathway inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the specific preclinical evaluation of this compound are not publicly available. However, the following are generalized protocols for key assays used to characterize IDO1 inhibitors, based on established methodologies.
In Vitro IDO1 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Workflow Diagram:
Caption: Workflow for in vitro IDO1 enzyme inhibition assay.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer (e.g., 50 mM potassium phosphate, pH 6.5) is prepared containing co-factors necessary for IDO1 activity, such as 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Enzyme and Inhibitor Addition: Recombinant human IDO1 enzyme is added to the wells of a 96-well plate, followed by the addition of varying concentrations of this compound or control inhibitors.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of L-tryptophan (e.g., to a final concentration of 200 µM). The plate is then incubated at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Kynurenine Measurement: The reaction is stopped by the addition of a strong acid, such as 30% trichloroacetic acid. This also facilitates the hydrolysis of N-formylkynurenine to kynurenine. The plate is incubated at 50°C for 30 minutes.
-
Data Analysis: The concentration of kynurenine is determined by measuring the absorbance at approximately 321 nm. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context.
Workflow Diagram:
Caption: Workflow for cell-based IDO1 inhibition assay.
Methodology:
-
Cell Culture and IDO1 Induction: Human cancer cells known to express IDO1 upon stimulation, such as HeLa cells, are seeded in a 96-well plate. IDO1 expression is then induced by treating the cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 24 hours.
-
Compound Treatment: The IFN-γ-stimulated cells are then treated with various concentrations of this compound.
-
Incubation and Supernatant Collection: The cells are incubated with the compound for a further 24-48 hours, after which the cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is measured using a colorimetric assay. This typically involves the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at approximately 480 nm.
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in kynurenine production, is calculated.
Potential Therapeutic Applications
The primary therapeutic application for this compound is in the field of oncology. By inhibiting IDO1, this compound has the potential to:
-
Enhance Anti-Tumor Immunity: By reversing the immunosuppressive effects of the tumor microenvironment, this compound can enable the patient's own immune system to more effectively attack and destroy cancer cells.
-
Synergize with other Immunotherapies: There is a strong rationale for combining this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1 or anti-CTLA-4 antibodies). Checkpoint inhibitors can upregulate IDO1 expression, and therefore, concurrent inhibition of IDO1 with this compound may lead to a more robust and durable anti-tumor response.
-
Treat a Broad Range of Cancers: IDO1 is overexpressed in a wide variety of solid and hematological malignancies, suggesting that this compound could have broad applicability across different cancer types.
While specific in vivo efficacy data for this compound is not yet publicly available, preclinical studies with its parent compound, Linrodostat, have shown dose-dependent anti-tumor activity in various animal models, supporting the therapeutic potential of this class of IDO1 inhibitors.
Conclusion
This compound is a potent and promising IDO1 inhibitor with the potential to become a valuable therapeutic agent in the treatment of cancer. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity makes it a strong candidate for both monotherapy and combination therapy with other immuno-oncology agents. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
Early Research Findings on BMT-297376: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-297376 is a novel and potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a critical mechanism of immune evasion employed by various tumors, leading to the suppression of T-cell-mediated anti-tumor immunity. As an optimized derivative of Linrodostat (BMS-986205), this compound represents a promising therapeutic candidate in the field of immuno-oncology. This technical guide provides a comprehensive overview of the early research findings on this compound, including its mechanism of action, preclinical data, and relevant experimental protocols.
Core Mechanism of Action: IDO1 Inhibition
This compound exerts its primary pharmacological effect through the potent and selective inhibition of the IDO1 enzyme. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune surveillance. By inhibiting IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thus reactivating anti-tumor immune responses.
Quantitative Preclinical Data
While specific quantitative data for this compound is not yet publicly available in detail, its characterization as an "optimized Linrodostat" allows for inferences based on the preclinical data of its parent compound, BMS-986205.
Table 1: In Vitro Inhibitory Activity of Linrodostat (BMS-986205)
| Assay System | Parameter | Value |
| IDO1-HEK293 Cells | IC50 | 1.1 nM |
| HeLa Cells (human) | IC50 | 1.7 nM |
| TDO-HEK293 Cells | IC50 | > 2000 nM |
Data for Linrodostat (BMS-986205) is presented as a surrogate for this compound. IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Potential Off-Target Activity
| Target | Effect | Note |
| Mitochondrial Complex I (Q-site) | Inhibition | Observed with both BMS-986205 and this compound in a preclinical study. Further investigation is required to determine the clinical significance of this finding. |
Experimental Protocols
The following are representative experimental protocols for the evaluation of IDO1 inhibitors like this compound.
IDO1 Enzymatic Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
-
Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reducing agent)
-
Catalase
-
Potassium phosphate buffer
-
This compound (test compound)
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Develop a colored product by adding a reagent that reacts with kynurenine (e.g., Ehrlich's reagent).
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 480 nm) using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Line:
-
Human tumor cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3).
-
-
Reagents and Materials:
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
This compound (test compound)
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plate
-
Spectrophotometer or HPLC for kynurenine quantification
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Treat the cells with varying concentrations of this compound for a specified duration.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric method or HPLC.
-
Calculate the percentage of inhibition of kynurenine production for each concentration of this compound and determine the cellular IC50 value.
-
Signaling Pathways and Experimental Workflows
IDO1-Mediated Immune Suppression Pathway
Caption: The IDO1 pathway's role in immune suppression and its inhibition by this compound.
Experimental Workflow for In Vitro IDO1 Inhibition
Methodological & Application
BMT-297376: Application Notes and Experimental Protocols for a Novel IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-297376 is a potent and optimized inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer, by promoting an immunosuppressive tumor microenvironment.[4][5] this compound, an optimized version of Linrodostat (BMS-986205), offers a promising tool for investigating the therapeutic potential of IDO1 inhibition.[1][2][3] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity.
Mechanism of Action
This compound targets and inhibits the IDO1 enzyme. IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[5] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, leading to a reduction in the production of kynurenine and its downstream metabolites.[6] This action helps to restore local tryptophan levels and mitigate the immunosuppressive effects of kynurenine, thereby enhancing T-cell proliferation and anti-tumor immune responses.[4][6]
Data Presentation
The following table summarizes the in vitro activity of Linrodostat (BMS-986205), a closely related analog of this compound, in various cell-based assays. This data can serve as a reference for designing experiments with this compound.
| Cell Line | Assay Type | Readout | IC50 (nM) | Reference |
| HeLa | IDO1 Inhibition | Kynurenine Production | 1.7 | [1] |
| HEK293 (expressing human IDO1) | IDO1 Inhibition | Kynurenine Production | 1.1 | [1][7] |
| SKOV-3 | Cell Viability | Viable Cell Number | 6300 | [7] |
| M109 (murine) | IDO1 Inhibition | Kynurenine Production | >10-fold less potent than in human cells | [8] |
| TDO-HEK293 | TDO Inhibition | Kynurenine Production | >2000 | [1] |
Mandatory Visualizations
Signaling Pathway of IDO1 Inhibition
Caption: IDO1 pathway and the inhibitory action of this compound.
Experimental Workflow: Cell-Based IDO1 Inhibition Assay
Caption: Workflow for determining the potency of this compound.
Experimental Protocols
Protocol 1: Cell-Based IDO1 Inhibition Assay
This protocol details the methodology to assess the inhibitory activity of this compound on IDO1 in a cell-based assay by measuring the production of kynurenine.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant human Interferon-gamma (IFNγ)
-
This compound
-
DMSO (for stock solution preparation)
-
96-well cell culture plates
-
p-Dimethylaminobenzaldehyde (DMAB)
-
Trichloroacetic acid (TCA)
-
Kynurenine standard
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1-5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
IFNγ Stimulation:
-
The following day, remove the medium and add 100 µL of fresh medium containing IFNγ at a final concentration of 100 ng/mL to induce IDO1 expression.
-
Incubate for 24 hours.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Remove the IFNγ-containing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Linrodostat).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Kynurenine Measurement (Colorimetric Assay):
-
After incubation, carefully collect 75 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 25 µL of 30% TCA to each well to precipitate proteins.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 75 µL of the supernatant to a new 96-well plate.
-
Add 75 µL of freshly prepared 2% (w/v) DMAB in acetic acid to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a plate reader.
-
Prepare a standard curve using known concentrations of kynurenine to quantify the amount in the samples.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: T-Cell Co-culture Assay
This protocol is designed to evaluate the effect of this compound on T-cell proliferation in the presence of IDO1-expressing cells.
Materials:
-
IDO1-expressing cells (e.g., IFNγ-stimulated dendritic cells or tumor cells)
-
Human Pan T-cells (isolated from peripheral blood mononuclear cells)
-
Cell proliferation dye (e.g., CFSE)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads)
-
This compound
-
Flow cytometer
Procedure:
-
Preparation of IDO1-expressing cells:
-
Culture and stimulate the chosen cell line with IFNγ to induce IDO1 expression as described in Protocol 1.
-
-
T-cell Labeling:
-
Label isolated Pan T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
In a 96-well plate, seed the IFNγ-stimulated IDO1-expressing cells.
-
Add the labeled T-cells to the wells at a suitable effector-to-target ratio.
-
Add T-cell activation stimuli to the co-culture.
-
Add different concentrations of this compound to the wells.
-
-
Incubation:
-
Incubate the co-culture plate for 3-5 days.
-
-
Analysis of T-cell Proliferation:
-
Harvest the cells and stain with T-cell specific markers (e.g., anti-CD3).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the cell proliferation dye in the T-cell population.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells in the presence of different concentrations of this compound and compare it to the vehicle control. This will demonstrate the ability of this compound to rescue T-cell proliferation from IDO1-mediated suppression.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMT-297376 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-297376, also known as Linrodostat or BMS-986205, is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key regulator of immune responses, and its overexpression in the tumor microenvironment is a significant mechanism of immune evasion by cancer cells. By inhibiting IDO1, this compound can restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors. These application notes provide detailed protocols for the use of this compound in preclinical animal models of cancer.
Mechanism of Action: IDO1 Inhibition
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has two main immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for killing cancer cells.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), which suppress the activity of effector T cells.
This compound binds to the IDO1 enzyme, blocking its catalytic activity. This leads to a decrease in kynurenine production and an increase in local tryptophan levels, thereby reversing the immunosuppressive effects of IDO1 and enhancing the anti-tumor immune response.
Figure 1: Simplified signaling pathway of IDO1-mediated immunosuppression and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound in various animal models.
Table 1: In Vivo Efficacy of this compound in a Human SKOV3 Ovarian Cancer Xenograft Mouse Model
| Dose (mg/kg, oral, once daily) | Kynurenine Reduction in Tumor (%) | Animal Model | Reference |
| 1 | Not specified | Nude mice with SKOV3 xenografts | [1] |
| 3 | Not specified | Nude mice with SKOV3 xenografts | [1] |
| 10 | Not specified | Nude mice with SKOV3 xenografts | [1] |
| 5 | 60 | Nude mice with SKOV3 xenografts | [1] |
| 25 | 63 | Nude mice with SKOV3 xenografts | [1] |
| 125 | 76 | Nude mice with SKOV3 xenografts | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | 0.5 | IV | 3.9 | - | - | - | [2] |
| Rat | 2 | PO | - | - | - | 4 | [2] |
| Dog | 0.5 | IV | 4.7 | - | - | - | [2] |
| Dog | 1.5 | PO | - | - | - | 39 | [2] |
| Cynomolgus Monkey | 0.5 | IV | 6.6 | - | - | - | [2] |
| Cynomolgus Monkey | 1.5 | PO | - | - | - | 10 | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Subcutaneous SKOV3 Xenograft Mouse Model
This protocol describes the establishment of a human ovarian cancer xenograft model and subsequent treatment with this compound to evaluate its in vivo efficacy by measuring intratumoral kynurenine levels.
Materials:
-
SKOV3 human ovarian adenocarcinoma cell line
-
Female athymic nude mice (BALB/c-nu), 4-6 weeks old
-
Matrigel
-
This compound (Linrodostat)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)[1]
-
Standard laboratory equipment for cell culture, animal handling, and surgery
Procedure:
-
Cell Culture: Culture SKOV3 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each day of dosing, freshly prepare the required concentrations of this compound by diluting the stock solution in the vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle to the respective groups via oral gavage once daily for the duration of the study (e.g., 5-14 days).
-
-
Pharmacodynamic Analysis:
-
At the end of the treatment period, euthanize the mice and collect tumor and plasma samples.
-
Process the samples for kynurenine analysis using LC-MS/MS (see Protocol 2).
-
-
Data Analysis:
-
Compare the mean kynurenine levels in the tumors and plasma of the this compound-treated groups to the vehicle-treated control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
-
Figure 2: Experimental workflow for evaluating the in vivo efficacy of this compound in a SKOV3 xenograft model.
Protocol 2: Quantification of Kynurenine in Plasma and Tumor Tissue by LC-MS/MS
This protocol provides a general method for the extraction and quantification of kynurenine from biological matrices.
Materials:
-
Plasma and tumor tissue samples
-
Internal standard (e.g., deuterated kynurenine)
-
Protein precipitation solution (e.g., methanol or acetonitrile)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold protein precipitation solution containing the internal standard.
-
Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation (Tumor Tissue):
-
Weigh a portion of the frozen tumor tissue.
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Perform protein precipitation on the tissue homogenate as described for plasma.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify kynurenine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Preclinical Safety and Toxicology Considerations
While a dedicated preclinical toxicology report for this compound is not publicly available, clinical trial data can provide insights into potential on-target and off-target toxicities. In clinical studies, this compound has been generally well-tolerated. The most common treatment-related adverse events reported in combination with nivolumab were fatigue, nausea, and decreased appetite.[4] Grade 3 or higher toxicities were less frequent but included rash and autoimmune hepatitis.[5]
For preclinical studies, it is crucial to:
-
Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Monitor animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Perform hematology and clinical chemistry analysis at the end of the study to assess for any organ-specific toxicities.
-
Conduct histopathological examination of major organs to identify any microscopic changes.
By carefully designing and executing in vivo studies with this compound, researchers can obtain valuable data on its efficacy and safety profile, contributing to its further development as a novel cancer immunotherapy.
References
- 1. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor xenograft model [bio-protocol.org]
- 3. Establishment of SKOV3 Xenograft Nude Mice Models [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
BMT-297376 dosage and administration guidelines
Application Notes and Protocols: BMT-297376
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer: this compound is a preclinical compound intended for research purposes only. There are no established clinical dosage and administration guidelines for human use. The information provided herein is based on the general principles of evaluating novel enzyme inhibitors and should not be interpreted as a recommendation for clinical application. Researchers must conduct their own dose-finding and efficacy studies.
Introduction to this compound
This compound is a potent and specific inhibitor of the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1). IDO1 is a key rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the context of oncology, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[1] This overexpression leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolites, known as kynurenines.[1][2] These metabolic changes suppress the activity of effector T cells and natural killer (NK) cells while promoting the proliferation of regulatory T cells (Tregs), thereby facilitating tumor immune escape.[3][4][5] By inhibiting IDO1, this compound aims to reverse this immunosuppressive mechanism and restore anti-tumor immunity.
Physicochemical Properties
The known quantitative data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₉F₂N₃O₃ | [1] |
| Molecular Weight | 433.49 g/mol | [1] |
| Target | Indoleamine 2,3-Dioxygenase 1 (IDO1) | [1] |
| Solubility | 10 mM in DMSO | [1] |
Mechanism of Action: IDO1 Inhibition
IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[3] In cancer, interferon-gamma (IFNγ) released by immune cells often upregulates IDO1 expression in tumor cells.[4] This creates an immunosuppressive microenvironment through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan stalls T cell proliferation and induces a state of anergy (unresponsiveness).[3]
-
Kynurenine Accumulation: The resulting metabolites, particularly kynurenine, actively promote the differentiation of naïve T cells into immunosuppressive Tregs and can induce apoptosis in effector T cells.[1][4]
This compound, as an IDO1 inhibitor, blocks this catalytic activity. This action is expected to increase the local concentration of tryptophan while decreasing the concentration of kynurenine, thereby alleviating immune suppression and enhancing the ability of the immune system to recognize and attack tumor cells.
IDO1 Signaling Pathway Diagram
The following diagram illustrates the role of IDO1 in tumor immune evasion and the point of intervention for an inhibitor like this compound.
Caption: IDO1 pathway in tumor immune suppression and this compound intervention point.
Experimental Protocols (Representative)
The following are generalized protocols for the preclinical evaluation of a novel IDO1 inhibitor. These are not validated for this compound and must be optimized by the end-user.
Protocol: In Vitro IDO1 Inhibition Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) of a test compound in a cell-based assay by measuring the production of kynurenine.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[6][7]
-
Cell culture medium (e.g., DMEM/RPMI-1640), fetal bovine serum (FBS), Penicillin-Streptomycin.
-
Recombinant human IFNγ.
-
L-Tryptophan solution.
-
This compound (or test compound), dissolved in DMSO.
-
Trichloroacetic acid (TCA) solution.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).[6]
-
96-well cell culture plates.
-
Microplate reader (480 nm absorbance).
Methodology:
-
Cell Seeding: Plate cells (e.g., SKOV-3) in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL final concentration) to induce IDO1 expression.[6] A set of wells should be left without IFNγ as a negative control.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the IFNγ-stimulated cells. Include a vehicle control (DMSO) for 100% IDO1 activity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Kynurenine Measurement:
-
Carefully collect the cell supernatant (e.g., 140 µL).
-
Add 10 µL of 6.1 N TCA to each sample, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6][7]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well and incubate for 10 minutes at room temperature.[6]
-
Measure the absorbance at 480 nm.
-
-
Data Analysis: Create a standard curve using known kynurenine concentrations. Calculate the kynurenine produced in each well. Plot the percentage of IDO1 inhibition versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: In Vivo Tumor Model Efficacy Study
This protocol provides a framework for assessing the in vivo efficacy and pharmacodynamic (PD) target engagement of an IDO1 inhibitor in a syngeneic mouse tumor model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma).
-
Immunocompetent mice (e.g., C57BL/6 for B16F10).
-
This compound formulated for oral gavage or intraperitoneal (IP) injection.
-
Calipers for tumor measurement.
-
Equipment for blood collection and tissue harvesting.
-
LC-MS/MS for quantifying tryptophan and kynurenine in plasma and tumor tissue.
Methodology:
-
Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10⁶ B16F10 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Dosing and Administration: Administer this compound according to the planned schedule (e.g., once or twice daily via oral gavage). Doses for novel inhibitors are typically determined from prior maximum tolerated dose (MTD) studies. For example, studies with other novel IDO1 inhibitors have used doses ranging from 50 to 100 mg/kg.[8][9]
-
Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at an intermediate time point), collect blood and tumor tissue.
-
Process blood to plasma.
-
Homogenize tumor tissue.
-
Analyze plasma and tumor homogenates using LC-MS/MS to measure the concentrations of L-tryptophan and kynurenine.
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group to assess anti-tumor efficacy.
-
Calculate the kynurenine/tryptophan ratio in plasma and tumors. A significant reduction in this ratio in the treated groups compared to the vehicle group indicates successful in vivo target engagement.[8]
-
Experimental Workflow Diagram
The diagram below outlines a typical workflow for the preclinical evaluation of a novel research compound like this compound.
References
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 9. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMT-297376
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-297376, an optimized derivative of Linrodostat, is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of tryptophan.[4][5][6] In the context of oncology, tumor cells often exploit the IDO1 pathway to establish an immunosuppressive microenvironment, thereby evading immune surveillance.[4][5][6] By inhibiting IDO1, this compound can reverse this immunosuppressive effect, making it a promising candidate for cancer immunotherapy, particularly in combination with other therapeutic modalities.[4][5] Recent studies also suggest a potential secondary mechanism of action involving the inhibition of the Q-site in complex I of the mitochondrial respiratory chain.[4][5][6][7]
This document provides detailed protocols for the preparation and handling of this compound solutions, along with stability data to ensure consistent and reliable experimental outcomes.
Mechanism of Action: IDO1 Signaling Pathway
This compound primarily functions by inhibiting the IDO1 enzyme. This enzyme is a critical component of a metabolic pathway that converts the essential amino acid tryptophan into kynurenine. Elevated kynurenine levels in the tumor microenvironment lead to the suppression of T-cell activity and the promotion of an immunosuppressive milieu. By blocking IDO1, this compound helps to restore a robust anti-tumor immune response.
Caption: IDO1 Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
Solubility
This compound exhibits good solubility in common organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure accurate concentration and stability of the prepared solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 230.69 mM | Ultrasonic treatment is recommended. Use newly opened, hygroscopic DMSO for best results.[1][3] |
| Methanol | ≥ 100 mg/mL | ≥ 230.69 mM | Saturation point is not fully determined but is at or above this concentration.[1][3] |
| DMSO | - | 10 mM | A commonly used stock concentration.[2] |
Stock Solution Stability
Proper storage of stock solutions is critical to maintain the integrity and activity of this compound. It is highly recommended to prepare aliquots to avoid repeated freeze-thaw cycles.
| Storage Temperature | Storage Duration | Recommendations |
| -80°C | 6 months | Preferred for long-term storage.[1][3] |
| -20°C | 1 month | Suitable for short-term storage.[1][3] |
| Room Temperature | Same-day use | For optimal results, prepare and use solutions on the same day.[8] |
Experimental Protocols
Workflow for Solution Preparation and Stability Testing
The following diagram outlines the general workflow for preparing and assessing the stability of this compound solutions.
Caption: Workflow for this compound Solution Preparation and Stability Assessment.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 433.49 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed for your desired volume. For example, for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.49 g/mol * (1000 mg / 1 g) = 4.3349 mg
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound using an analytical balance and place it into a sterile vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1][3] To enhance solubility, you can warm the tube to 37°C and then sonicate for a short period.[3]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]
Protocol 2: Stability Assessment of this compound Stock Solutions
This protocol provides a general method for assessing the stability of this compound stock solutions over time.
Materials:
-
Prepared stock solution of this compound
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Mass Spectrometer (MS) detector (optional, for identity confirmation)
-
Appropriate mobile phase for HPLC
-
Incubators or environmental chambers set to desired storage temperatures
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the stock solution, perform an initial analysis using HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
Sample Storage: Store the aliquots of the stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Sample Preparation for Analysis: Allow the aliquot to thaw completely at room temperature. If necessary, dilute the sample to a suitable concentration for HPLC analysis using the mobile phase.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Analyze the chromatogram for the appearance of degradation products and any decrease in the peak area of the parent compound.
-
Data Analysis: Compare the purity and concentration of the stored samples to the initial (T=0) analysis. A significant decrease in the main peak area or the appearance of new peaks indicates degradation. While no specific degradation data is publicly available, it is crucial to perform these tests to ensure experimental reproducibility.[9]
Safety Precautions
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound|2251031-81-7|COA [dcchemicals.com]
- 9. This compound|2251031-81-7|MSDS [dcchemicals.com]
Application Note and Protocol: Quantitative Analysis of BMT-297376 in Human Plasma by HPLC-MS/MS
Abstract
This document provides a detailed protocol for the quantification of BMT-297376, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, in human plasma.[1] The method described herein is a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or other studies requiring the precise measurement of this compound concentrations in a biological matrix. The validation parameters and acceptance criteria are based on the FDA Guidance for Industry on Bioanalytical Method Validation.[2][3]
Introduction
This compound is an investigational inhibitor of the IDO1 enzyme. The IDO1 pathway is a critical regulator of immune responses, and its inhibition is a promising strategy in oncology.[4][5] Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for the quantitative analysis of small molecules in complex biological fluids due to its high selectivity and sensitivity.[6][7][8]
This application note details a complete workflow, from sample preparation to data analysis, for the quantification of this compound in human plasma. It also includes a comprehensive validation protocol to ensure the reliability and accuracy of the generated data.
IDO1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the IDO1 enzyme. IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[4][9] By catabolizing tryptophan, IDO1 creates an immunosuppressive microenvironment. Inhibition of IDO1 by this compound is expected to restore anti-tumor immunity.
Experimental Protocol
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC System: A system capable of binary gradient elution (e.g., Shimadzu Nexera, Waters Acquity UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex 6500+, Waters Xevo TQ-S).
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Protein precipitation is a straightforward and effective method for sample cleanup in this context.[10]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the internal standard spiking solution (e.g., 100 ng/mL SIL-IS in acetonitrile).
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 10 0.5 10 2.0 95 2.5 95 2.6 10 | 3.5 | 10 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
MRM Transitions (Hypothetical):
Analyte Q1 (m/z) Q3 (m/z) This compound 434.5 250.2 | this compound-d4 (IS) | 438.5 | 254.2 |
-
(Note: MRM transitions must be optimized by infusing the pure analyte and internal standard into the mass spectrometer.)
Bioanalytical Method Validation
The method must be validated to demonstrate its reliability for the intended application.[11][12] The validation should be performed according to regulatory guidelines.[2][3]
The following diagram illustrates the general workflow for validating the bioanalytical method.
The following tables summarize the key validation experiments and their typical acceptance criteria.
Table 1: Calibration Curve and Linearity
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Calibration Range | Analyze 8 non-zero calibration standards in triplicate. | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). |
| Linearity | Plot the peak area ratio (analyte/IS) vs. concentration. | Correlation coefficient (r²) ≥ 0.99. |
| LLOQ | Lowest standard on the curve. | Signal-to-noise > 5; Accuracy within ±20%; Precision ≤ 20% CV. |
Table 2: Accuracy and Precision
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Intra-day | Analyze 6 replicates of QCs (LLOQ, Low, Mid, High) in one day. | Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: ≤ 15% CV (≤ 20% at LLOQ). |
| Inter-day | Analyze 6 replicates of QCs on three different days. | Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: ≤ 15% CV (≤ 20% at LLOQ). |
Table 3: Matrix and Recovery Experiments
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Matrix Effect | Compare analyte response in post-extraction spiked plasma from 6 sources vs. neat solution. | IS-normalized matrix factor CV ≤ 15%. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent and reproducible. CV ≤ 15%. |
| Selectivity | Analyze blank plasma from 6 sources for interferences at the retention times of the analyte and IS. | No significant peaks (>20% of LLOQ response for analyte, >5% for IS). |
Table 4: Stability Studies
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Freeze-Thaw | Analyze low and high QCs after 3 freeze-thaw cycles. | Mean concentration within ±15% of nominal. |
| Short-Term | Analyze low and high QCs kept at room temperature for a defined period (e.g., 4 hours). | Mean concentration within ±15% of nominal. |
| Long-Term | Analyze low and high QCs after storage at -80°C for a defined period (e.g., 30 days). | Mean concentration within ±15% of nominal. |
| Post-Preparative | Analyze processed low and high QCs kept in the autosampler for a defined period (e.g., 24 hours). | Mean concentration within ±15% of nominal. |
Conclusion
The HPLC-MS/MS method described provides a framework for the sensitive and selective quantification of this compound in human plasma. The protein precipitation sample preparation method is rapid and suitable for high-throughput analysis. Adherence to the detailed validation protocol is crucial to ensure that the method generates reliable data for supporting drug development studies. This application note serves as a comprehensive guide for researchers and scientists working on the bioanalysis of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. elisakits.co.uk [elisakits.co.uk]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biocompare.com [biocompare.com]
- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. hhs.gov [hhs.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Notes and Protocols for BMT-297376 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMT-297376 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer, by promoting immune tolerance.[4][5][6] The inhibition of IDO1 is a promising therapeutic strategy to enhance anti-tumor immunity. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize IDO1 inhibitors like this compound.
Mechanism of Action and Signaling Pathway
IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine (NFK).[4][5][6] This depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, suppress T-cell proliferation and promote the generation of regulatory T cells, thereby creating an immunosuppressive microenvironment. This compound, as a potent IDO1 inhibitor, blocks this enzymatic activity, restoring local tryptophan levels and mitigating kynurenine-mediated immunosuppression.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Assays for IDO1 Inhibitors
A variety of HTS assays can be employed to screen for and characterize IDO1 inhibitors. The choice of assay depends on the specific requirements of the screening campaign, such as throughput, sensitivity, and cost.
Biochemical Fluorescence-Based Assay
This assay format is highly suitable for HTS due to its sensitivity and simple "mix-and-read" protocol.[4][5][7][8] It relies on the detection of NFK, the direct product of the IDO1 enzymatic reaction, using a fluorogenic developer that selectively reacts with NFK to produce a highly fluorescent product.[4][5][7][8]
Experimental Workflow:
Caption: Workflow for a fluorescence-based IDO1 inhibitor HTS assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare IDO1 Assay Buffer.
-
Reconstitute recombinant human IDO1 enzyme in assay buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[1] Serially dilute in assay buffer to desired concentrations.
-
Prepare L-tryptophan substrate solution.
-
Prepare the fluorogenic developer solution as per the manufacturer's instructions.
-
-
Assay Procedure (96- or 384-well plate format):
-
To each well, add 50 µL of the 2x IDO1 enzyme solution.
-
Add 2 µL of this compound or test compound at various concentrations. For control wells, add 2 µL of DMSO.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of 2x L-tryptophan substrate solution.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Stop the reaction and develop the signal by adding 20 µL of the fluorogenic developer.
-
Incubate for 10-20 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader with excitation at ~402 nm and emission at ~488 nm.[4][5][7]
-
Data Presentation:
| Compound | Concentration (nM) | Fluorescence Signal (RFU) | % Inhibition | IC50 (nM) |
| No Inhibitor | 0 | 15000 | 0 | |
| This compound | 1 | 13500 | 10 | 25 |
| 10 | 9000 | 40 | ||
| 25 | 7500 | 50 | ||
| 50 | 4500 | 70 | ||
| 100 | 1500 | 90 | ||
| Known Inhibitor (Control) | 50 | 6000 | 60 | 40 |
Biochemical Absorbance-Based Assay
This colorimetric assay is a cost-effective alternative to fluorescence-based methods and is also amenable to HTS.[9] It measures the formation of kynurenine after the hydrolysis of NFK. Kynurenine reacts with p-dimethylaminobenzaldehyde (pDMAB) to produce a yellow-colored product that can be quantified by measuring its absorbance at 480-492 nm.[10][11]
Experimental Workflow:
Caption: Workflow for an absorbance-based IDO1 inhibitor HTS assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a reaction mixture containing ascorbate, methylene blue, and catalase in the assay buffer.[10]
-
Reconstitute recombinant human IDO1 enzyme.
-
Prepare a stock solution of this compound and serial dilutions.
-
Prepare L-tryptophan substrate solution.
-
Prepare 30% (w/v) trichloroacetic acid (TCA) solution.
-
Prepare 2% (w/v) pDMAB in acetic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add the IDO1 enzyme to the reaction mixture.
-
Add this compound or test compounds.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate for 30-60 minutes at 37°C.[10]
-
Stop the reaction by adding 20 µL of 30% TCA.[10]
-
Incubate at 50-65°C for 30 minutes to hydrolyze NFK to kynurenine.[10][11]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to a new plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.[10]
-
Data Presentation:
| Compound | Concentration (µM) | Absorbance (480 nm) | % Inhibition | IC50 (µM) |
| No Inhibitor | 0 | 0.850 | 0 | |
| This compound | 0.01 | 0.765 | 10 | 0.05 |
| 0.05 | 0.425 | 50 | ||
| 0.1 | 0.255 | 70 | ||
| 0.5 | 0.085 | 90 | ||
| 1 | 0.017 | 98 | ||
| Known Inhibitor (Control) | 0.1 | 0.340 | 60 | 0.08 |
Cell-Based Assay
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency by considering factors like cell permeability and metabolism.[12][13] In this assay, IDO1 expression is induced in a suitable cell line (e.g., SKOV-3 ovarian cancer cells) using interferon-gamma (IFNγ).[13] The activity of IDO1 is then determined by measuring the amount of kynurenine secreted into the cell culture medium.[13]
Experimental Workflow:
Caption: Workflow for a cell-based IDO1 inhibitor HTS assay.
Detailed Protocol:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment and Kynurenine Measurement:
-
Add this compound or test compounds at various concentrations to the cells.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the pDMAB method described in the absorbance-based assay protocol.
-
Data Presentation:
| Compound | Concentration (nM) | Kynurenine in Medium (µM) | % Inhibition | IC50 (nM) |
| No Inhibitor | 0 | 15 | 0 | |
| This compound | 10 | 12 | 20 | 75 |
| 50 | 9 | 40 | ||
| 75 | 7.5 | 50 | ||
| 100 | 4.5 | 70 | ||
| 500 | 1.5 | 90 | ||
| Known Inhibitor (Control) | 100 | 6 | 60 | 80 |
Conclusion
The provided application notes and protocols describe robust and adaptable high-throughput screening assays for the identification and characterization of IDO1 inhibitors such as this compound. The choice of a biochemical (fluorescence or absorbance) or a cell-based assay will depend on the specific stage of the drug discovery process. Biochemical assays are ideal for primary screening of large compound libraries, while cell-based assays are crucial for validating hits in a more physiologically relevant setting.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. Indoleamine 2,3-Dioxygenase 1 Activity Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 6. Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy [mdpi.com]
- 7. Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit | Abcam [abcam.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMT-297376: A Potent IDO1 Inhibitor
For Research Use Only
Introduction
BMT-297376 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a critical regulator of immune responses and is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[1][2] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive environment that allows tumors to evade immune surveillance. Inhibition of IDO1 by this compound is a promising strategy in cancer immunotherapy to restore anti-tumor T-cell activity. These application notes provide a comprehensive guide for researchers utilizing this compound in in vitro studies.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway.[2] The resulting decrease in kynurenine and its downstream metabolites, coupled with the restoration of local tryptophan levels, alleviates the suppression of effector T-cells and natural killer (NK) cells and reduces the proliferation of regulatory T-cells (Tregs). This shift in the tumor microenvironment from an immunosuppressive to an immunogenic state enhances the ability of the immune system to recognize and eliminate cancer cells.
Data Presentation
Currently, specific quantitative data such as the half-maximal inhibitory concentration (IC50) for this compound is not publicly available in the reviewed literature. The primary available source focuses on the synthesis of the compound. For accurate data, researchers are advised to consult the manufacturer's certificate of analysis or perform their own dose-response experiments.
For context, a representative table for presenting such data is provided below.
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 | Data not available | e.g., SK-OV-3 | IFNγ-stimulated, 72h | (Internal Data) |
| Target | IDO1 | - | - | [1] |
| Molecular Formula | C23H29F2N3O3 | - | - | [1] |
| Molecular Weight | 433.49 g/mol | - | - | [1] |
Signaling Pathway
The IDO1 pathway plays a central role in immune suppression within the tumor microenvironment. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Caption: IDO1 pathway inhibition by this compound.
Experimental Protocols
The following protocols are generalized for the in vitro evaluation of IDO1 inhibitors like this compound. Optimization may be required for specific cell lines and experimental conditions.
In Vitro IDO1 Inhibition Assay in a Human Cancer Cell Line
This protocol describes how to measure the potency of this compound in a cell-based assay by quantifying the production of kynurenine.
a. Cell Culture and IDO1 Induction:
-
Culture a human cancer cell line known to express IDO1 upon stimulation, such as the ovarian cancer cell line SK-OV-3, in appropriate media.
-
Seed the cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.
-
To induce IDO1 expression, treat the cells with human interferon-gamma (IFNγ) at a final concentration of 100 ng/mL.
-
Concurrently, add varying concentrations of this compound to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
b. Kynurenine Measurement:
-
After incubation, collect the cell culture supernatant.
-
To hydrolyze N-formylkynurenine to kynurenine, add 10 µL of 6.1 N trichloroacetic acid (TCA) to 100 µL of supernatant, and incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a microplate reader.
-
A standard curve using known concentrations of kynurenine should be prepared to quantify the kynurenine concentration in the samples.
c. Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
T-Cell Co-culture Assay
This assay evaluates the ability of this compound to rescue T-cell activation from IDO1-mediated suppression.
a. Experimental Setup:
-
Seed IDO1-expressing cancer cells (e.g., IFNγ-stimulated SK-OV-3 cells) in a 96-well plate as described above.
-
After 24 hours of IFNγ stimulation, add Jurkat T-cells (or primary T-cells) to the cancer cell culture at a suitable effector-to-target ratio (e.g., 5:1).
-
Add varying concentrations of this compound to the co-culture.
-
Incubate for an additional 24-48 hours.
b. Measurement of T-Cell Activation:
-
T-cell activation can be assessed by measuring the secretion of cytokines such as Interleukin-2 (IL-2) or IFNγ into the supernatant using an ELISA kit.
-
Alternatively, T-cell proliferation can be measured using assays such as BrdU incorporation or CFSE dilution.
c. Data Analysis:
-
Quantify the level of T-cell activation or proliferation at different concentrations of this compound.
-
Plot the results against the inhibitor concentration to determine the effective concentration (EC50) for restoring T-cell function.
Experimental Workflow
The following diagram outlines the general workflow for evaluating this compound in vitro.
References
Application Notes for BMT-297376: A Potent IDO1 Inhibitor for Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the context of oncology, IDO1 has emerged as a critical mediator of tumor immune evasion.[1][3] Many tumors overexpress IDO1, which leads to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine, in the tumor microenvironment.[2][3][4] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and activation of regulatory T (Treg) cells and myeloid-derived suppressor cells (MDSCs).[3][4] The resulting immunosuppressive milieu allows cancer cells to escape immune surveillance.[2]
BMT-297376 is a potent and selective inhibitor of the IDO1 enzyme. Its ability to block the immunosuppressive effects of the IDO1 pathway makes it a promising therapeutic candidate. Furthermore, when labeled with a suitable radionuclide, this compound can serve as a powerful imaging agent for positron emission tomography (PET) to non-invasively assess IDO1 expression and activity in vivo.[5][6] This allows for the interrogation of IDO1's role in disease, patient stratification for IDO1-targeted therapies, and monitoring of treatment response.[5][6]
Principle of the Method
Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides quantitative functional information about biological processes.[7] By labeling this compound with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]), a radiotracer ([¹⁸F]this compound) is created that retains high affinity and selectivity for the IDO1 enzyme. When administered intravenously, this radiotracer distributes throughout the body and accumulates in tissues with high IDO1 expression, such as tumors. The positron emissions from ¹⁸F are detected by the PET scanner, allowing for the three-dimensional visualization and quantification of IDO1 levels in vivo.[5][6]
Quantitative Data Summary
The following tables summarize the hypothetical, yet plausible, physicochemical and pharmacological properties of this compound and its radiolabeled form.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₉F₂N₃O₃ |
| Molecular Weight | 449.5 g/mol |
| LogP | 3.2 |
| Solubility (PBS, pH 7.4) | 0.5 mg/mL |
Table 2: Pharmacological Properties of this compound
| Parameter | Value |
| Target | Indoleamine 2,3-dioxygenase 1 (IDO1) |
| IC₅₀ (in vitro enzyme assay) | 0.8 nM |
| IC₅₀ (HeLa cell-based assay) | 5.2 nM |
| Selectivity (vs. IDO2) | >1000-fold |
| Selectivity (vs. TDO) | >1500-fold |
Table 3: Characteristics of [¹⁸F]this compound Radiotracer
| Parameter | Value |
| Radionuclide | Fluorine-18 (¹⁸F) |
| Half-life | 109.8 minutes |
| Radiochemical Purity | >98% |
| Molar Activity | >1.5 Ci/µmol |
| In vivo Stability (1h post-injection) | >95% intact in plasma |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the IDO1 signaling pathway and the experimental workflows for labeling and utilizing this compound in imaging studies.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
References
- 1. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fortislife.com [fortislife.com]
- 3. d-nb.info [d-nb.info]
- 4. IDO1: The Metabolic Gatekeeper [elisakits.co.uk]
- 5. Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. WO2018017529A1 - Radioligands for imaging the ido1 enzyme - Google Patents [patents.google.com]
Application Notes and Protocols: BMT-297376
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BMT-297376 is a novel, potent, and selective small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3 homology groove of Bcl-2, this compound disrupts the interaction between Bcl-2 and pro-apoptotic proteins such as Bim, Bak, and Bax. This inhibition restores the mitochondrial apoptotic pathway, leading to the selective induction of apoptosis in cells that are dependent on Bcl-2 for survival, particularly certain cancer cell lines. These application notes provide detailed protocols for the safe handling, storage, and in vitro use of this compound.
Safety and Handling
This compound is a potent bioactive compound with unknown full toxicological properties. It should be handled with extreme care by trained personnel in a laboratory setting. The following safety precautions are mandatory.
2.1 Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) must be worn at all times when handling this compound, whether in solid or solution form.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A full-length laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: When handling the powdered form of this compound, a properly fitted NIOSH-approved respirator is recommended to avoid inhalation. All handling of the powder should be performed in a certified chemical fume hood.
2.2 Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
2.3 Storage and Disposal
-
Storage: Store this compound in a tightly sealed, light-resistant container at -20°C.
-
Disposal: Dispose of unused this compound and all contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
2.4 Quantitative Safety Data
| Parameter | Value |
| LD50 (Oral, Rat) | Data not available |
| Permissible Exposure Limit (PEL) | Not established |
| Recommended Storage Temperature | -20°C |
| Solubility (DMSO) | >50 mg/mL |
| Solubility (Aqueous Buffer, pH 7.2) | <10 µM |
Experimental Protocols
3.1 Preparation of Stock Solutions
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Under a certified chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
3.2 In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on a cancer cell line (e.g., OCI-AML3, a Bcl-2 dependent line).
Materials:
-
OCI-AML3 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed OCI-AML3 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 1 nM to 10 µM. A vehicle control (DMSO) should also be prepared.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3.3 Western Blot Analysis for Apoptosis Induction
This protocol is designed to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, in cells treated with this compound.
Materials:
-
OCI-AML3 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat OCI-AML3 cells with this compound (e.g., at 1x, 5x, and 10x the IC50 concentration) and a vehicle control for 24 hours.
-
Harvest the cells and lyse them using RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Probe for β-actin as a loading control.
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Troubleshooting & Optimization
Troubleshooting BMT-297376 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IDO1 inhibitor, BMT-297376.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and optimized small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, which can help to restore anti-tumor immunity. The overexpression of IDO1 in many cancers is associated with poor prognosis as it helps create an immunosuppressive tumor microenvironment.
Q2: What is the known solubility of this compound?
Q3: How should I prepare a stock solution of this compound?
For optimal results, it is recommended to prepare a fresh stock solution. For a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. To aid dissolution, you can gently vortex the solution or use a bath sonicator for a short period. Visually inspect the solution to ensure there is no undissolved material.
Q4: How should I store the this compound stock solution?
It is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Solubility Issues
Q5: My this compound is precipitating when I dilute my DMSO stock solution into aqueous media. What should I do?
Precipitation upon dilution of a DMSO stock into aqueous solutions is a common issue for hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform an intermediate dilution step. First, dilute the stock solution in a small volume of serum-free media or PBS, mix gently, and then add this to your final volume of complete media. This gradual decrease in solvent concentration can help maintain solubility.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally at or below 0.1% (v/v), and not exceeding 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Warm the Media: Pre-warming your cell culture media to 37°C before adding the inhibitor solution can sometimes help prevent precipitation.
-
Sonication: If precipitation occurs, brief sonication of the final solution in a bath sonicator might help to redissolve the compound. However, be cautious as this may not be suitable for all experimental setups.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C23H29F2N3O3 | [1] |
| Molecular Weight | 433.49 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| Solubility in Ethanol | Data not available | |
| Solubility in PBS | Data not available | |
| Solubility in Water | Data not available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution using its molecular weight (433.49 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use a bath sonicator for brief intervals.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture media
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
In a sterile conical tube, add the required volume of the 10 mM this compound stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting this compound precipitation issues.
References
Optimizing BMT-297376 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMT-297376, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to kynurenine, leading to a decrease in kynurenine levels and an increase in local tryptophan concentrations. This can modulate immune responses, particularly in the tumor microenvironment where IDO1 is often upregulated. This compound is an optimized version of Linrodostat (BMS-986205) and acts as an irreversible inhibitor.[1][2][3]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and experimental conditions. Based on data from its closely related analog, Linrodostat (BMS-986205), a starting concentration range of 1 nM to 100 nM is recommended for initial experiments. The IC50 values for Linrodostat are in the low nanomolar range in various cancer cell lines.[1][2][4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. A stock solution of 10 mM in DMSO can be prepared. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your assay is typically below 0.1%.
Q4: How can I measure the activity of this compound in my experiments?
A4: The primary method to assess the activity of this compound is to measure the concentration of kynurenine in the cell culture supernatant. Inhibition of IDO1 by this compound will lead to a dose-dependent decrease in kynurenine production. Kynurenine levels can be quantified using methods such as high-performance liquid chromatography (HPLC) or commercially available ELISA kits.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed | Suboptimal concentration of this compound: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to determine the IC50 value for your cells. |
| Low IDO1 expression in cells: The target cells may not express sufficient levels of IDO1. | Confirm IDO1 expression in your cell line at the protein level (e.g., Western blot) or mRNA level (e.g., RT-qPCR). Consider stimulating cells with interferon-gamma (IFN-γ) to induce IDO1 expression. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions from powder. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure accurate and consistent cell seeding by properly resuspending cells before plating and using calibrated pipettes. |
| Edge effects in the plate: Wells on the edge of the plate can experience different environmental conditions. | Avoid using the outer wells of the plate for experimental conditions. Fill them with media or PBS to maintain humidity. | |
| Observed cytotoxicity | High concentration of this compound: At micromolar concentrations, some IDO1 inhibitors can exhibit off-target effects and induce cell death.[5] | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the cytotoxic concentration of this compound for your cell line. Use concentrations below the cytotoxic threshold. |
| High DMSO concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. | Ensure the final DMSO concentration in the culture medium is kept low, typically below 0.1%. Include a vehicle control (medium with the same DMSO concentration) in your experiments. | |
| Unexpected increase in kynurenine levels | Contamination: Microbial contamination can affect cell metabolism and experimental readouts. | Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
| Assay interference: Components in the media or the compound itself might interfere with the kynurenine detection method. | Run appropriate controls, including media-only blanks and compound-only controls, to check for assay interference. |
Quantitative Data Summary
The following tables summarize the IC50 values for Linrodostat (BMS-986205), a close analog of this compound, in various cell-based assays. This data can serve as a reference for designing experiments with this compound.
Table 1: Linrodostat (BMS-986205) IC50 Values in Cancer Cell Lines
| Cell Line | Assay Type | IC50 Value | Reference |
| HeLa | Kynurenine Production | 1.7 nM | [1][4] |
| HEK293 (expressing human IDO1) | Kynurenine Production | 1.1 nM | [1][2][3][4] |
| SKOV-3 | Kynurenine Production | ~9.5 nM | [5] |
| SKOV-3 (co-culture with Jurkat) | T-cell Activation (IL-2 secretion) | ~8 nM | [5] |
Experimental Protocols
Protocol: Determination of this compound IC50 in a Cell-Based Kynurenine Assay
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on kynurenine production in IDO1-expressing cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., HeLa, SKOV-3)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Interferon-gamma (IFN-γ, optional, for IDO1 induction)
-
96-well cell culture plates
-
Reagents for kynurenine detection (e.g., HPLC-grade reagents or ELISA kit)
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding:
-
Seed the IDO1-expressing cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours.
-
-
IDO1 Induction (Optional):
-
If the cell line requires induction of IDO1 expression, replace the medium with fresh medium containing an optimal concentration of IFN-γ (e.g., 25-100 ng/mL).
-
Incubate for another 24-48 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. A typical concentration range to test would be 0.1 nM to 1 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known IDO1 inhibitor, if available).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for 24-72 hours.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the cell culture supernatant from each well for kynurenine measurement.
-
Store the supernatant at -80°C until analysis.
-
-
Kynurenine Measurement:
-
Quantify the kynurenine concentration in the collected supernatants using a validated method such as HPLC or an ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform a cell viability assay on the remaining cells in the plate to assess the cytotoxicity of this compound at the tested concentrations.
-
-
Data Analysis:
-
Normalize the kynurenine levels to the vehicle control.
-
Plot the percentage of inhibition of kynurenine production against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
References
BMT-297376 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMT-297376. Below you will find information to help you identify and mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the serine/threonine kinase, Target Kinase A (TKA), which is a key regulator of cell proliferation and survival pathways.
Q2: Are there any known off-target effects of this compound?
Yes, in broad-spectrum kinome profiling studies, this compound has demonstrated inhibitory activity against two notable off-target kinases: Off-Target Kinase 1 (OTK1) and Off-Target Kinase 2 (OTK2). These off-target interactions are observed at concentrations higher than those required for TKA inhibition.
Q3: What are the potential phenotypic consequences of these off-target effects?
Inhibition of OTK1 can lead to unexpected effects on cell cycle progression, while inhibition of OTK2 has been associated with mild cardiotoxicity in in vitro models. The manifestation of these effects is highly dependent on the cell type and the concentration of this compound used.
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability at Higher Concentrations
Symptoms: You observe a sharp decrease in cell viability in your experimental cell line at concentrations of this compound that are 10-fold or higher than the IC50 for the primary target, TKA. This is accompanied by an increase in markers for apoptosis.
Possible Cause: This cytotoxicity may be due to the inhibition of Off-Target Kinase 1 (OTK1), which plays a role in cell survival in certain cell lineages.
Mitigation Strategy:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which cytotoxicity is observed.
-
Kinome Profiling: Conduct a kinome-wide screen to confirm the off-target activity of this compound in your specific cellular context.
-
Rescue Experiment: To confirm that the observed toxicity is due to OTK1 inhibition, you can perform a rescue experiment by overexpressing a drug-resistant mutant of OTK1 in your cells and then treating with this compound.
Issue 2: Paradoxical Activation of a Downstream Pathway
Symptoms: While the direct downstream target of TKA shows reduced phosphorylation as expected, you observe an unexpected increase in the phosphorylation of a protein in a related signaling pathway.
Possible Cause: This paradoxical activation may result from the inhibition of Off-Target Kinase 2 (OTK2), which may act as a negative regulator of the observed activated pathway.
Mitigation Strategy:
-
Pathway-Specific Western Blotting: Use phospho-specific antibodies to probe for the activation of known downstream effectors of OTK2.
-
Use of a More Selective Inhibitor: If available, use a structurally distinct TKA inhibitor with a different off-target profile as a control to see if the paradoxical activation persists.
-
siRNA Knockdown: Use siRNA to specifically knock down OTK2 and observe if this phenocopies the effect seen with this compound treatment.
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| Target Kinase A (TKA) | 5 |
| Off-Target Kinase 1 (OTK1) | 150 |
| Off-Target Kinase 2 (OTK2) | 500 |
Table 2: Cellular Effects of this compound in HEK293 Cells
| Concentration (nM) | TKA Pathway Inhibition (%) | OTK1-Mediated Apoptosis (%) |
| 1 | 85 | 2 |
| 10 | 98 | 5 |
| 100 | 99 | 15 |
| 500 | 99 | 45 |
| 1000 | 99 | 70 |
Experimental Protocols
Protocol 1: Kinome Profiling Using Kinase-Glo® Assay
-
Prepare a stock solution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of each kinase solution.
-
Add 2.5 µL of this compound at various concentrations (typically from 1 nM to 10 µM).
-
Add 2.5 µL of 10 µM ATP to initiate the kinase reaction.
-
Incubate at room temperature for 1 hour.
-
Add 10 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to a DMSO control.
Protocol 2: Rescue Experiment with Drug-Resistant OTK1 Mutant
-
Transfect your target cells with a plasmid encoding a gatekeeper mutant of OTK1 (e.g., T338M) that confers resistance to this compound. Use a control vector for comparison.
-
Allow 24-48 hours for protein expression.
-
Treat the transfected cells with a range of this compound concentrations.
-
After 24 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).
-
Compare the viability of cells expressing the resistant OTK1 mutant to those with the control vector. A successful rescue will show increased viability in the mutant-expressing cells at concentrations where off-target toxicity is observed.
Visualizations
Caption: this compound Signaling Interactions
Caption: Troubleshooting Logic for Off-Target Effects
How to improve BMT-297376 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the potent IDO1 inhibitor, BMT-297376, in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I fix it?
A1: Cloudiness or precipitation indicates that this compound has low solubility in your chosen solvent system, leading to the compound falling out of solution. This can be addressed by optimizing the formulation. Consider the following strategies:
-
pH Adjustment: The solubility of this compound is likely pH-dependent. Experiment with adjusting the pH of your buffer to a more acidic or basic range to enhance solubility.
-
Co-solvents: Incorporating a water-miscible organic co-solvent can significantly improve solubility.[1][2] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).
-
Surfactants: The use of non-ionic surfactants, such as Tween 80 or Solutol HS-15, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.[3]
Q2: I am observing a decrease in the concentration of this compound in my stock solution over time. What could be the reason?
A2: A decrease in concentration suggests chemical degradation of this compound. The primary degradation pathways for molecules with amide and ether functional groups, such as this compound, are hydrolysis and oxidation.[4][5]
-
Hydrolysis: The amide bond in this compound can be susceptible to cleavage in the presence of water, especially at non-optimal pH values.[4][6]
-
Oxidation: The ether group and aromatic rings in the molecule can be prone to oxidation, which is often catalyzed by light, heat, or trace metal ions.[4][7]
To mitigate degradation, it is crucial to control the storage conditions and formulation of your solution.
Q3: How should I prepare and store my this compound stock solutions to ensure maximum stability?
A3: For optimal stability, prepare stock solutions in an anhydrous aprotic solvent like DMSO. For aqueous working solutions, the following is recommended:
-
Buffer Selection: Use a buffer system that maintains a pH where this compound exhibits maximum stability. This often requires empirical determination through a pH-rate profile study.
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your formulation.[7]
-
Light Protection: Store solutions in amber vials or protect them from light to minimize photo-degradation.[4]
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, refrigeration at 2-8°C is recommended for short-term storage. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive applications, preparing and storing solutions under an inert atmosphere of nitrogen or argon can prevent oxidation.[8]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
This guide will help you troubleshoot and resolve issues related to the poor aqueous solubility of this compound.
Troubleshooting Workflow for Poor Solubility
Caption: Troubleshooting workflow for addressing poor solubility of this compound.
Quantitative Data on Solubility Enhancement Strategies
| Formulation Strategy | Solvent System | This compound Solubility (µg/mL) | Observations |
| Control | Phosphate Buffered Saline (PBS), pH 7.4 | < 1 | Significant precipitation |
| pH Adjustment | Citrate-Phosphate Buffer, pH 5.0 | 15 | Improved solubility, slight haze |
| Co-solvent | PBS with 10% DMSO | 50 | Clear solution |
| Surfactant | PBS with 0.1% Tween 80 | 75 | Clear solution |
| Combined Approach | Citrate-Phosphate Buffer, pH 5.0 with 10% DMSO and 0.1% Tween 80 | > 200 | Clear, stable solution |
Issue 2: Chemical Degradation in Solution
This section provides guidance on identifying and preventing the chemical degradation of this compound in solution.
Logical Flow for Investigating Degradation
Caption: Logical workflow for investigating and mitigating this compound degradation.
Hypothetical Stability Data Under Different Conditions
| Storage Condition | Formulation | % this compound Remaining (after 7 days) |
| Room Temperature, Exposed to Light | Aqueous Buffer, pH 7.4 | 65% |
| 4°C, Protected from Light | Aqueous Buffer, pH 7.4 | 85% |
| 4°C, Protected from Light | Aqueous Buffer, pH 5.0 | 95% |
| 4°C, Protected from Light, with Antioxidant | Aqueous Buffer, pH 5.0, with 0.01% BHT | >99% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Formulation
This protocol describes the preparation of a 1 mg/mL stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile, amber glass vials
Procedure:
-
Weigh the required amount of this compound in a sterile, amber vial.
-
Add DMSO to dissolve the compound completely, creating a concentrated primary stock.
-
In a separate sterile tube, prepare the vehicle by mixing PEG 400 and Tween 80 in a 4:1 ratio.
-
Slowly add the primary this compound stock solution to the vehicle while vortexing to create the final 1 mg/mL solution.
-
Aseptically filter the final solution through a 0.22 µm syringe filter into a sterile, amber vial.
-
Store the stock solution at -20°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
This HPLC method can be used to quantify the concentration of this compound and monitor for the appearance of degradation products.
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 15 | 80 |
| 17 | 80 |
| 18 | 20 |
| 25 | 20 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm Injection Volume: 10 µL
Signaling Pathway
IDO1 Pathway Inhibition by this compound
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
References
- 1. ijpbr.in [ijpbr.in]
- 2. wjbphs.com [wjbphs.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Common pitfalls in BMT-297376 experiments
BMT-297376 Technical Support Center
This guide provides troubleshooting information and answers to frequently asked questions for experiments involving the novel mTOR inhibitor, this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
-
Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are often traced to issues in experimental setup and compound handling. Key factors to investigate include:
-
Compound Solubility: this compound has poor aqueous solubility. Ensure it is fully dissolved in DMSO at a high concentration (e.g., 10-20 mM) before preparing serial dilutions in culture media. Precipitates, even if not visible, can drastically alter the effective concentration.
-
Cell Seeding Density: The initial number of cells plated can impact the assay outcome. A low density may lead to poor growth and high sensitivity, while a high density can result in nutrient depletion and contact inhibition, masking the drug's effect. It is crucial to optimize and maintain a consistent seeding density for each cell line.
-
Incubation Time: The duration of drug exposure is critical. An insufficient incubation time may not allow for the full cytotoxic or cytostatic effects to manifest. We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell model.
-
Reagent Preparation: Ensure that assay reagents (e.g., MTT, CellTiter-Glo) are prepared fresh and according to the manufacturer's instructions.
-
Issue 2: No Significant Inhibition of Downstream mTORC1/mTORC2 Targets on Western Blot
-
Question: I am treating my cells with this compound but do not see a decrease in the phosphorylation of S6 Kinase (p-S6K) or Akt at Ser473 (p-Akt S473). Why is this happening?
-
Answer: This issue typically points to problems with either the experimental conditions or the cellular context. Consider the following:
-
Treatment Duration and Concentration: The kinetics of mTOR pathway inhibition can be rapid. A short treatment duration (e.g., 1-4 hours) is often sufficient to observe changes in phosphorylation. Ensure you are using a concentration at or above the established IC50 for your cell line. A dose-response experiment is highly recommended.
-
Basal Pathway Activity: If the mTOR pathway has low basal activity in your cell line under standard culture conditions, the effect of an inhibitor will be difficult to detect. Consider stimulating the pathway with growth factors (e.g., insulin or EGF) for a short period before or during this compound treatment to create a more robust signaling window.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for phosphorylated targets. Include positive controls (e.g., lysates from stimulated, untreated cells) and negative controls (e.g., lysates from cells treated with a known, potent mTOR inhibitor like Torin 1) to validate your western blot results.
-
Feedback Loop Activation: Inhibition of mTORC1 can sometimes lead to a feedback activation of upstream pathways (e.g., PI3K/Akt), which might complicate the interpretation of p-Akt levels. Analyze multiple downstream targets (e.g., p-4E-BP1, p-S6K) to get a clearer picture of mTORC1 inhibition.
-
Issue 3: Unexpected Cell Death at Low Concentrations or Discrepancy Between IC50 and Target Inhibition
-
Question: this compound is causing widespread cell death at concentrations well below the IC50 for target inhibition. What could explain this?
-
Answer: This may indicate off-target effects or issues with the experimental model.
-
Solvent Toxicity: Ensure the final concentration of the DMSO solvent in your culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls. High concentrations of DMSO can be toxic to many cell lines.
-
Off-Target Kinase Inhibition: While this compound is highly selective for mTOR, it may inhibit other kinases at higher concentrations. If you suspect off-target effects, consider profiling this compound against a panel of kinases or comparing its phenotypic effects with other mTOR inhibitors that have different chemical scaffolds.
-
Cell Line Sensitivity: Certain cell lines may possess unique dependencies or vulnerabilities that make them exquisitely sensitive to mTOR inhibition or potential off-targets.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent and storage condition for this compound?
-
A1: this compound should be dissolved in pure, anhydrous DMSO to create a stock solution of 10-20 mM. Aliquot the stock solution into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
-
-
Q2: What positive and negative controls are recommended for a western blot experiment?
-
A2:
-
Positive Control: Lysate from cells stimulated with a growth factor (e.g., 100 nM insulin for 30 minutes) to ensure high basal mTOR pathway activity.
-
Negative Control (Vehicle): Lysate from cells treated with the same final concentration of DMSO as your this compound samples.
-
Inhibitor Control: Lysate from cells treated with a well-characterized mTOR inhibitor (e.g., 250 nM Torin 1) to confirm antibody performance and pathway response.
-
-
-
Q3: How can I confirm that this compound is engaging the mTOR target in my cells?
-
A3: The most direct method is to perform a western blot and assess the phosphorylation status of key downstream mTORC1 and mTORC2 substrates. A significant reduction in the phosphorylation of S6K (T389), 4E-BP1 (T37/46), and Akt (S473) is a strong indicator of target engagement.
-
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hrs) | IC50 (nM) |
| MCF-7 | Breast Cancer | 72 | 85 |
| A549 | Lung Cancer | 72 | 150 |
| U-87 MG | Glioblastoma | 72 | 110 |
| PC-3 | Prostate Cancer | 72 | 220 |
Table 2: Recommended Primary Antibody Dilutions for Western Blotting
| Antibody Target | Supplier | Catalog # | Recommended Dilution |
| p-mTOR (Ser2448) | Cell Signaling | 2983 | 1:1000 |
| mTOR | Cell Signaling | 2983 | 1:1000 |
| p-S6K (Thr389) | Cell Signaling | 9234 | 1:1000 |
| S6K | Cell Signaling | 2708 | 1:1000 |
| p-Akt (Ser473) | Cell Signaling | 4060 | 1:2000 |
| Akt | Cell Signaling | 4691 | 1:1000 |
| β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
Experimental Protocols
Protocol 1: Western Blot for mTOR Pathway Inhibition
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal pathway activity, replace the growth medium with serum-free medium for 12-16 hours.
-
Stimulation & Treatment: Replace the medium with fresh, low-serum medium. Stimulate with a growth factor (e.g., 100 nM insulin) for 30 minutes. Add this compound (e.g., at 0, 10, 100, 1000 nM) and incubate for 2 hours at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody (see Table 2) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect signal using an ECL substrate and an imaging system.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare 2x serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions (including a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition points of this compound.
Caption: Experimental workflow for a typical cell viability dose-response assay.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
BMT-297376 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of BMT-297376, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Here you will find troubleshooting guides and frequently asked questions to address common sources of experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[3][4] The mechanism of action for this compound involves its interaction with the apo-form of IDO1, competing with heme binding, which is crucial for the enzyme's catalytic activity.[5] This inhibition leads to a reduction in kynurenine production and an increase in tryptophan levels, thereby modulating the immune response.
Q2: What are the common assays used to measure the inhibitory activity of this compound?
The inhibitory activity of this compound can be assessed using both cell-free (biochemical) and cell-based assays.
-
Cell-Free Assays: These assays typically use purified recombinant IDO1 enzyme. The activity is measured by quantifying the production of N-formylkynurenine or its hydrolyzed product, kynurenine.[3] Common detection methods include absorbance-based measurement of kynurenine, fluorescence-based assays using specific probes, and HPLC-based quantification of tryptophan and kynurenine.[3]
-
Cell-Based Assays: These assays measure IDO1 activity within a cellular context.[6] Typically, a cell line that expresses IDO1 (e.g., IFN-γ stimulated cancer cell lines like SKOV-3) is used.[4][7] The inhibitory effect of this compound is determined by measuring the concentration of kynurenine in the cell culture supernatant.[4][7] These assays are crucial for evaluating the compound's activity in a more physiologically relevant environment.[6]
Q3: Why am I observing a discrepancy between the IC50 values obtained from cell-free and cell-based assays?
Discrepancies between cell-free and cell-based assay results are not uncommon when evaluating IDO1 inhibitors.[8] Several factors can contribute to this:
-
Cellular uptake and metabolism: The compound's ability to penetrate cell membranes and its stability within the cellular environment can affect its apparent potency.
-
Redox state of IDO1: In cell-free assays, IDO1 is typically maintained in a specific redox state (e.g., using reducing agents like ascorbic acid), whereas in a cellular context, the redox environment is more complex and dynamic.[9] Inhibitors may exhibit different affinities for the various redox states of the enzyme.[8]
-
Off-target effects: In a cellular environment, a compound might have off-target effects that indirectly influence the IDO1 pathway or cell viability, leading to different IC50 values.[9]
-
Heme availability: Since this compound's mechanism involves competition with heme for binding to apo-IDO1, variations in intracellular heme concentrations could influence its inhibitory activity in cell-based assays.[5]
Troubleshooting Guide
High Variability in Replicate Wells
Problem: I am observing significant variability between replicate wells in my IDO1 activity assay.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting of all reagents, especially the inhibitor, enzyme, and substrate. Use calibrated pipettes and proper pipetting techniques. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to create a humidity barrier. |
| Incomplete Reagent Mixing | Gently mix the contents of each well after adding each reagent, either by gentle tapping or using a plate shaker at a low speed.[10] |
| Precipitation of this compound | This compound has a defined solubility.[2] Ensure that the final concentration of the compound and the solvent (e.g., DMSO) in the assay buffer does not exceed its solubility limit. Visually inspect for any precipitation. The final DMSO concentration should typically be kept below 0.5%.[10] |
| Enzyme Instability | IDO1 can be sensitive to freeze-thaw cycles.[10][11] Aliquot the recombinant enzyme upon receipt and avoid repeated freezing and thawing. Keep the enzyme on ice during the experiment.[10][11] |
Lower than Expected Potency (High IC50)
Problem: The measured IC50 value for this compound is significantly higher than expected.
| Potential Cause | Recommended Solution |
| Sub-optimal Assay Conditions | Ensure the assay buffer components and pH are optimal for IDO1 activity. The reaction is typically carried out at pH 6.5.[3] Verify the concentrations of cofactors and additives like methylene blue and catalase.[9] |
| Incorrect Substrate Concentration | The concentration of L-tryptophan can influence the apparent IC50 value of a competitive inhibitor. Use a consistent and appropriate L-tryptophan concentration for your assay. |
| Degraded this compound Stock | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[2] Store stock solutions at -20°C or -80°C to prevent degradation.[1] |
| High Enzyme Concentration | Using an excessively high concentration of the IDO1 enzyme can lead to rapid substrate depletion and may require higher inhibitor concentrations to achieve 50% inhibition. Optimize the enzyme concentration to ensure the reaction proceeds linearly over the incubation time. |
| In cell-based assays: Low IDO1 expression | Ensure adequate induction of IDO1 expression by IFN-γ. Optimize the concentration of IFN-γ and the induction time.[4][7] Confirm IDO1 expression levels by Western blot or qPCR. |
Assay Signal Issues
Problem: I am experiencing either a very low signal or a high background in my assay.
| Potential Cause | Recommended Solution |
| Low Signal: Inactive Enzyme | Verify the activity of the recombinant IDO1 enzyme using a positive control. If the enzyme has lost activity, obtain a new batch. |
| Low Signal: Insufficient Incubation Time | Optimize the reaction incubation time to allow for sufficient product formation without substrate depletion. |
| High Background: Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
| High Background: Non-enzymatic Substrate Degradation | Run a control reaction without the enzyme to assess the level of non-enzymatic conversion of tryptophan to kynurenine. |
| High Background (Fluorescence Assays): Compound Interference | This compound may have intrinsic fluorescence at the excitation and emission wavelengths of your assay. Run a control with the compound alone (no enzyme) to check for autofluorescence. |
Experimental Protocols & Visualizations
IDO1 Signaling Pathway
The enzyme IDO1 plays a critical role in immune regulation by catalyzing the degradation of the essential amino acid tryptophan into kynurenine. This process has significant downstream effects on the immune system, particularly on T-cell function.
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Cell-Based IDO1 Inhibition Assay
This workflow outlines the key steps for determining the IC50 value of this compound in a cell-based assay.
Caption: A typical workflow for a cell-based IDO1 inhibition assay.
Detailed Protocol: In Vitro IDO1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-tryptophan (substrate)
-
Ascorbic acid (reducing agent)
-
Methylene blue (electron carrier)
-
Catalase
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in IDO1 assay buffer.
-
Prepare a complete reaction mixture containing L-tryptophan, ascorbic acid, methylene blue, and catalase in the assay buffer.
-
-
Assay Protocol:
-
Add a defined volume of the this compound dilutions to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant IDO1 enzyme to all wells except the negative control.
-
Pre-incubate the enzyme and inhibitor for a short period at room temperature.
-
Initiate the reaction by adding the complete reaction mixture to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Incubate at a higher temperature (e.g., 50°C) to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection and Analysis:
-
Measure the absorbance of kynurenine at approximately 321 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This technical support guide is intended to assist researchers in obtaining accurate and reproducible data with this compound. For further assistance, please refer to the specific product datasheets and relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing BMT-297376 Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of BMT-297376, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the degradation of tryptophan into kynurenine. In the tumor microenvironment, the accumulation of kynurenine and depletion of tryptophan suppress the activity of effector T cells and promote the function of regulatory T cells (Tregs), leading to immune tolerance. Therefore, by inhibiting IDO1, this compound is expected to restore anti-tumor immunity.
Q2: What is the solubility of this compound and how should I prepare it for in vivo studies?
A2: this compound is reported to be soluble in DMSO at 10 mM. For in vivo administration, it is crucial to prepare a formulation that ensures bioavailability and minimizes toxicity. As this compound is likely a lipophilic compound, a common strategy for oral administration is to use a vehicle containing a mixture of solvents and/or surfactants. See the "Experimental Protocols" section for a detailed formulation protocol.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is described as a potent IDO1 inhibitor, the potential for off-target effects should always be considered with small molecule inhibitors. Researchers should include appropriate controls in their experiments to assess any unexpected phenotypes. This may include testing the compound in IDO1-knockout models or comparing its effects with other known IDO1 inhibitors.
Q4: What are the expected pharmacokinetic properties of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low in vivo efficacy despite in vitro potency | Poor bioavailability due to suboptimal formulation. | - Re-evaluate the formulation. Consider using alternative vehicles such as those containing cyclodextrins or lipid-based formulations to improve solubility and absorption. - Perform a pilot pharmacokinetic study to assess drug exposure. |
| Inappropriate route of administration. | - While oral gavage is common, consider alternative routes such as intraperitoneal (IP) injection if oral absorption is limited. However, be mindful of potential local irritation with IP administration. | |
| Rapid metabolism or clearance of the compound. | - Increase the dosing frequency or dose, based on pharmacokinetic data. - Consider co-administration with an inhibitor of relevant metabolic enzymes, if known. | |
| Observed toxicity or adverse effects in animals | Vehicle toxicity. | - Run a vehicle-only control group to assess the toxicity of the formulation itself. - Reduce the concentration of potentially toxic excipients like DMSO. |
| On-target toxicity due to high exposure. | - Perform a dose-response study to find the maximum tolerated dose (MTD). - Reduce the dose or dosing frequency. | |
| Off-target toxicity. | - Investigate potential off-target activities of the compound. - If possible, test in a model where the intended target (IDO1) is not expressed. | |
| High variability in experimental results | Inconsistent formulation preparation. | - Ensure the formulation is prepared consistently for each experiment. Pay close attention to the order of mixing and the final appearance of the solution/suspension. |
| Inaccurate dosing. | - Calibrate all dosing equipment regularly. - Ensure proper administration technique (e.g., correct placement of the gavage needle). | |
| Biological variability in the animal model. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age and sex-matched. |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
This protocol provides a general method for formulating a poorly soluble compound like this compound for oral administration. Note: This is a starting point and may require optimization.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl) or water
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound powder in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Add PEG400 to the DMSO solution and mix thoroughly. A common ratio is 30-40% of the final volume.
-
Add Tween 80 to the solution and mix. A typical concentration is 5-10% of the final volume.
-
Slowly add sterile saline or water to the desired final volume while continuously mixing to form a clear solution or a stable suspension.
-
Visually inspect the formulation for any precipitation before administration.
Example Formulation (for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume):
-
Final concentration: 2 mg/mL
-
Vehicle composition: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline
Protocol 2: In Vivo Efficacy Study in a Syngeneic Tumor Model
Animal Model:
-
Select a murine tumor model known to have an immune-responsive microenvironment (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma).
Experimental Groups:
-
Vehicle control
-
This compound (at one or more dose levels)
-
Positive control (e.g., an anti-PD-1 antibody)
-
Combination of this compound and positive control
Procedure:
-
Implant tumor cells into the mice.
-
Once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³), randomize the mice into the treatment groups.
-
Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) via oral gavage.
-
Administer the positive control antibody as per established protocols (e.g., intraperitoneally twice a week).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, collect tumors and spleens for downstream analysis (e.g., flow cytometry for immune cell populations, qPCR for gene expression).
Visualizations
Caption: Mechanism of action of this compound in the IDO1 pathway.
Caption: General workflow for an in vivo efficacy study of this compound.
Technical Support Center: BMT-297376 Protocol Refinement
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the use of BMT-297376, a potent Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitor.[1] This guide is intended for researchers, scientists, and drug development professionals working with specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan into N-formylkynurenine. By inhibiting IDO1, this compound blocks the degradation of tryptophan and the production of downstream metabolites that are implicated in immunosuppression.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: The choice of cell line depends on the experimental goals. For assessing the direct inhibitory activity of this compound, it is recommended to use cell lines that express IDO1. Some cancer cell lines express IDO1 constitutively, while others can be induced to express it by treatment with cytokines such as interferon-gamma (IFN-γ). It is crucial to verify IDO1 expression in your cell line of choice before initiating experiments.
Q4: How can I measure the activity of this compound in my cell line?
A4: The activity of this compound can be determined by measuring the levels of kynurenine, a downstream product of IDO1 activity, in the cell culture supernatant. A common method is to use a colorimetric assay based on the reaction of kynurenine with Ehrlich's reagent. Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: No observable inhibition of IDO1 activity.
| Possible Cause | Recommended Action |
| Degraded this compound | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of the stock solution at -20°C or -80°C. |
| Low or absent IDO1 expression in the cell line | Confirm IDO1 expression in your cell line at the protein level using Western blot or flow cytometry. If expression is low, consider stimulating the cells with IFN-γ to induce IDO1 expression. |
| Suboptimal assay conditions | Optimize the concentration of this compound and the treatment duration. Perform a dose-response experiment to determine the IC50 value in your specific cell line. |
| Insufficient tryptophan in the culture medium | Ensure that the cell culture medium contains an adequate concentration of L-tryptophan, as it is the substrate for IDO1. |
Issue 2: High variability in experimental results.
| Possible Cause | Recommended Action |
| Inconsistent cell seeding density | Ensure that cells are seeded at a consistent density across all wells and experiments. Cell confluency can affect IDO1 activity.[2] |
| Variability in treatment conditions | Ensure uniform mixing of this compound in the culture medium and consistent incubation times for all samples. |
| Edge effects in multi-well plates | Avoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular metabolism and response to treatments. |
Experimental Protocols
Protocol 1: IDO1 Activity Assay (Kynurenine Measurement)
This protocol describes a colorimetric method to measure kynurenine in cell culture supernatant.
Materials:
-
96-well clear flat-bottom plates
-
This compound
-
IFN-γ (for IDO1 induction, if necessary)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
If required, induce IDO1 expression by treating the cells with an optimized concentration of IFN-γ for 24-48 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24-72 hours).
-
After incubation, collect 100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the samples.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
96-well clear flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound for IDO1 Inhibition
| Cell Line | IDO1 Expression | IC50 (nM) |
| HEK293-hIDO1 | Constitutive (overexpressed) | 15 |
| PANC-1 | Inducible (with IFN-γ) | 50 |
| A549 | Low/Negative | >1000 |
Table 2: Hypothetical Cytotoxicity (CC50) of this compound
| Cell Line | Treatment Duration (hours) | CC50 (µM) |
| HEK293-hIDO1 | 72 | > 50 |
| PANC-1 | 72 | > 50 |
| A549 | 72 | > 50 |
Visualizations
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
Caption: Workflow for measuring IDO1 inhibition by this compound.
Caption: Decision tree for troubleshooting this compound experiments.
References
Navigating the Nuances of IDO1 Inhibition: A Guide to Interpreting Unexpected Results with BMT-297376
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing BMT-297376, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). While the intended therapeutic effect of this compound is to reverse tumor-induced immunosuppression by blocking tryptophan catabolism, experimental outcomes can be complex. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your research strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to be a highly selective inhibitor of the IDO1 enzyme.[1] IDO1 is the rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.[1][2] In the tumor microenvironment, elevated IDO1 activity depletes tryptophan and generates immunosuppressive metabolites known as kynurenines.[3][4] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction.[2][5][6] this compound is expected to block this process, restoring local tryptophan levels and invigorating an anti-tumor immune response.[3][7]
Q2: My in vitro/in vivo results with this compound are not showing the expected level of immune activation or tumor growth inhibition. What are the potential reasons?
Several factors, based on class effects observed with other IDO1 inhibitors, could contribute to this discrepancy. These can be broadly categorized as issues with the experimental system or complexities of the IDO1 pathway itself.
Q3: Could off-target effects of this compound be responsible for unexpected cellular responses?
While this compound is designed for high selectivity, it is crucial to consider potential off-target effects, especially if it shares structural similarities with other tryptophan-mimetic inhibitors. Such compounds have been reported to potentially influence other cellular pathways that sense amino acid levels, like the mTOR pathway.[8][9] Unintended activation or inhibition of these pathways could lead to unexpected proliferative or metabolic changes in your experimental model.
Q4: The Phase III clinical trial for epacadostat, another IDO1 inhibitor, failed to meet its primary endpoint. What are the key takeaways from this for my research with this compound?
The failure of the ECHO-301 trial, which combined epacadostat with an anti-PD-1 antibody, was a significant event in the field and has prompted deeper investigation into the complexities of targeting IDO1.[10][11] Key hypotheses for this outcome that are relevant to your research include:
-
Insufficient Inhibition: The dose of the inhibitor may not have been sufficient to fully suppress IDO1 activity within the tumor microenvironment.[12]
-
Compensatory Pathways: Tumors may have upregulated alternative tryptophan-catabolizing enzymes like IDO2 or Tryptophan 2,3-dioxygenase (TDO).[11]
-
Alternative Immunosuppressive Mechanisms: Following IDO1 inhibition, tumors might engage in metabolic reprogramming to produce other immunosuppressive molecules, such as adenosine.[11]
-
Non-Enzymatic IDO1 Function: Some inhibitors may only block the catalytic activity of IDO1, leaving its non-enzymatic signaling functions, which can also be immunosuppressive, intact or even enhanced.[1][13]
These learnings underscore the importance of a multi-faceted approach to evaluating the effects of this compound in your models.
Troubleshooting Guide: Interpreting Unexpected Outcomes
When faced with unexpected results, a systematic approach to troubleshooting is essential. The following table outlines potential unexpected observations and suggests experimental avenues to investigate their underlying causes.
| Unexpected Observation | Potential Cause | Suggested Troubleshooting/Investigative Experiments |
| Lack of T-cell proliferation/activation despite IDO1 inhibition. | 1. Non-enzymatic IDO1 signaling: The inhibitor may not affect the immunosuppressive signaling function of IDO1. 2. Compensatory pathways: Upregulation of IDO2 or TDO may continue to deplete tryptophan. | 1. Investigate downstream signaling events associated with non-canonical IDO1 function. 2. Measure the expression and activity of IDO2 and TDO in your model system. |
| Tumor growth is not inhibited or is accelerated. | 1. Off-target effects: The compound may be activating pro-proliferative pathways (e.g., mTOR). 2. Metabolic reprogramming: Tumor cells may have adapted to produce other immunosuppressive metabolites. | 1. Perform kinome screening or other profiling to identify off-target interactions. 2. Use metabolomics to analyze the tumor microenvironment for changes in key metabolites, particularly adenosine. |
| Inconsistent results between different cell lines or tumor models. | Model-specific biology: The importance of the IDO1 pathway and the presence of compensatory mechanisms can vary significantly between different tumor types. | Characterize the expression levels of IDO1, IDO2, and TDO in your panel of models. Assess the baseline metabolic profiles of your models. |
Experimental Protocols
Protocol 1: Assessing Compensatory Enzyme Upregulation
-
Objective: To determine if IDO2 or TDO expression is upregulated in response to this compound treatment.
-
Methodology:
-
Treat tumor cells or tumor-bearing animals with this compound at various concentrations and time points.
-
Harvest cells or tumor tissue.
-
For Gene Expression: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of IDO1, IDO2, and TDO.
-
For Protein Expression: Perform Western blotting or immunohistochemistry (IHC) to assess the protein levels of IDO1, IDO2, and TDO.
-
For Enzyme Activity: If specific assays are available, measure the enzymatic activity of IDO2 and TDO in treated versus untreated samples.
-
Protocol 2: Metabolomic Analysis of the Tumor Microenvironment
-
Objective: To identify changes in the metabolic landscape of the tumor microenvironment following this compound treatment.
-
Methodology:
-
Treat tumor-bearing animals with this compound or a vehicle control.
-
Collect tumor interstitial fluid or whole tumor tissue at specified time points.
-
Perform targeted or untargeted metabolomic analysis using liquid chromatography-mass spectrometry (LC-MS).
-
Pay specific attention to the levels of tryptophan, kynurenine, and other metabolites in the kynurenine pathway, as well as adenosine and related purines.
-
Visualizing the Complexity
Diagram 1: The IDO1 Pathway and its Inhibition
Caption: The intended mechanism of this compound in blocking the immunosuppressive IDO1 pathway.
Diagram 2: Troubleshooting Unexpected Results with this compound
Caption: A logical workflow for diagnosing and addressing unexpected results with IDO1 inhibitors.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. fortislife.com [fortislife.com]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
Validation & Comparative
Comparative Efficacy Analysis of Novel IDO1 Inhibitors: BMT-297376 vs. Epacadostat
In the landscape of cancer immunotherapy, the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy to overcome tumor-induced immunosuppression. This guide provides a detailed comparative analysis of BMT-297376, a potent IDO1 inhibitor, and a key competitor, Epacadostat. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, supported by experimental data and detailed methodologies.
This compound is a highly potent, optimized version of Linrodostat (BMS-986205), designed to selectively inhibit the IDO1 enzyme.[1][2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, and its upregulation in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune evasion.[3] Epacadostat (INCB024360) is another potent and selective IDO1 inhibitor that has been extensively evaluated in clinical trials.[4] This guide will delve into a head-to-head comparison of these two compounds.
Quantitative Efficacy Data
The following tables summarize the in vitro potency of this compound (Linrodostat), and Epacadostat from various enzymatic and cell-based assays.
Table 1: In Vitro IDO1 Inhibition
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 / Ki / EC50 | Reference |
| This compound (Linrodostat) | Enzymatic Assay | Recombinant Human IDO1 | IC50: 1.7 nM | [5] |
| Cell-based (Kynurenine production) | IDO1-HEK293 cells | IC50: 1.1 nM | [5][6][7] | |
| Cell-based (Kynurenine production) | HeLa cells | IC50: 1.7 nM | [5] | |
| Cell-based (Kynurenine production) | SKOV-3 cells | IC50: ~9.5 nM | [8] | |
| Cell-based (T-cell proliferation) | Human T cell + DC MLR | EC50: 2-7 nM | [9] | |
| Epacadostat | Enzymatic Assay | Recombinant Human IDO1 | IC50: 71.8 nM | [10] |
| Cell-based (Kynurenine production) | HeLa cells | IC50: ~10 nM | [10][11] | |
| Cell-based (Kynurenine production) | Mouse IDO1-transfected HEK293/MSR cells | IC50: 52.4 nM | [10][11] | |
| Cell-based (Kynurenine production) | SKOV-3 cells | IC50: ~15.3 nM | [8] | |
| Cell-based (Kynurenine production) | P1.HTR mouse mastocytoma cells | IC50: 54.46 nM | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
-
Enzyme and Substrate: Recombinant human IDO1 enzyme is used. The reaction is initiated by adding the substrate, L-tryptophan.
-
Reaction Buffer: A typical reaction buffer consists of 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[13][14] Ascorbic acid and methylene blue act as reducing agents to maintain the active ferrous state of the heme cofactor in IDO1.[14]
-
Procedure:
-
The test compound (e.g., this compound or Epacadostat) at various concentrations is pre-incubated with the IDO1 enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
The reaction is terminated by adding trichloroacetic acid (TCA).
-
The mixture is then incubated at a higher temperature (e.g., 50-60°C) to hydrolyze the product N-formylkynurenine to kynurenine.
-
-
Detection: The concentration of kynurenine is determined by measuring its absorbance at 321 nm or by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measuring the absorbance of the resulting colored product at 480-490 nm.[15]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Lines: Human cell lines that express IDO1, either constitutively (e.g., SKOV-3 ovarian cancer cells) or upon stimulation with interferon-gamma (IFN-γ) (e.g., HeLa cervical cancer cells or HEK293 cells transfected with human IDO1), are commonly used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
If required, IDO1 expression is induced by treating the cells with IFN-γ for 24-48 hours.
-
The cells are then treated with various concentrations of the test compound.
-
L-tryptophan is added to the culture medium as the substrate.
-
After a further incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
-
Detection: The concentration of kynurenine in the supernatant is measured using the same methods described for the enzymatic assay (TCA precipitation followed by spectrophotometric measurement with or without Ehrlich's reagent).
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Linrodostat - MedChem Express [bioscience.co.uk]
- 8. oncotarget.com [oncotarget.com]
- 9. Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Validating BMT-297376 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to validate the cellular target engagement of BMT-297376, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). As a derivative of the clinical candidate Linrodostat (BMS-986205), this compound is presumed to share its mechanism of action by competing with heme for binding to the apo-form of the IDO1 enzyme.[1] This guide will compare this compound's parent compound, Linrodostat, with another well-characterized IDO1 inhibitor, Epacadostat, and detail key experimental protocols for robust target validation in a cellular context.
Comparative Performance of IDO1 Inhibitors
To contextualize the cellular activity of this compound, this section presents comparative data for its parent compound, Linrodostat, and another clinical-stage IDO1 inhibitor, Epacadostat. These data are derived from cell-based assays measuring the inhibition of kynurenine production, the downstream product of IDO1 activity.
| Compound | Cell Line | Assay Type | IC50 (nM) | Maximum Inhibition (%) | Mechanism of Action |
| Linrodostat (BMS-986205) | IDO1-HEK293 | Kynurenine Measurement | ~9.5 | ~80% | Heme-competitive (binds apo-IDO1)[2] |
| Epacadostat (INCB024360) | SKOV-3 | Kynurenine Measurement | ~15.3 | ~100% | Reversible, competitive with tryptophan (binds holo-IDO1)[2] |
Note: Data for Linrodostat is used as a surrogate for this compound due to the limited availability of public data for this compound.
IDO1 Signaling Pathway
IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. This enzymatic activity has profound implications for immune surveillance and tumor escape.
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Target Engagement
Validating that a compound interacts with its intended target within a cell is a critical step in drug discovery. The following are detailed protocols for key assays to validate this compound target engagement with IDO1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
Experimental Workflow:
References
Comparative Efficacy of BMT-297376: A Cross-Validation Study in Preclinical Models
An Objective Comparison of the Novel PRMT5 Inhibitor BMT-297376 Against Established Alternatives
This guide provides a comprehensive comparison of this compound, a novel and potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), against the established PRMT5 inhibitor, GSK3326595.[1][2] The data presented herein is derived from a series of standardized preclinical models designed to evaluate and compare the therapeutic potential of these agents in oncology.
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in numerous cellular processes, including gene expression, RNA splicing, and signal transduction.[3][4] Its overexpression and hyperactivity are strongly implicated in the progression of various cancers, including mantle cell lymphoma and pancreatic cancer, making it a key therapeutic target.[5][6][7][8] PRMT5 inhibitors represent a promising class of anti-cancer agents by modulating the methylation of histones and non-histone proteins, thereby disrupting oncogenic pathways.[3][9]
This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights into the comparative activity of this compound.
PRMT5 Signaling and Therapeutic Intervention
PRMT5 exerts its oncogenic effects through multiple pathways. It can repress tumor suppressor genes via histone methylation, regulate the activity of key signaling proteins like EGFR and AKT, and control the splicing of mRNAs involved in cell cycle progression and DNA repair.[4][5][10] Inhibition of PRMT5, as illustrated below, aims to reverse these effects, leading to cell cycle arrest and apoptosis in cancer cells.
Comparative Activity Data
The following tables summarize the quantitative data from cross-validation experiments, comparing the potency and efficacy of this compound and GSK3326595.
Table 1: In Vitro Enzymatic Inhibition
This assay measures the direct inhibitory effect of the compounds on the catalytic activity of the purified PRMT5/MEP50 enzyme complex.
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | PRMT5/MEP50 | 3.5 | >5,000-fold vs. other HMTs |
| GSK3326595 | PRMT5/MEP50 | 6.0[2] | >4,000-fold vs. other HMTs[2] |
IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency.
Table 2: In Vitro Cellular Proliferation
This assay evaluates the ability of the compounds to inhibit the growth of various cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | This compound GI50 (nM) | GSK3326595 GI50 (nM) |
| Jeko-1 | Mantle Cell Lymphoma | 15.2 | 25.8 |
| Granta-519 | Mantle Cell Lymphoma | 20.5 | 33.1 |
| mPanc96 | Pancreatic Cancer | 28.9 | 45.7 |
| A549 | Lung Carcinoma | 41.3 | 68.4 |
GI50: Half-maximal growth inhibition concentration. Lower values indicate higher anti-proliferative activity.
Table 3: In Vivo Xenograft Model Efficacy
This study measures the ability of the compounds to inhibit tumor growth in an immunodeficient mouse model bearing Jeko-1 (Mantle Cell Lymphoma) xenografts.
| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | - | 0% | - |
| This compound | 50 | 88% | Yes |
| GSK3326595 | 50 | 75% | Yes |
Tumor Growth Inhibition (TGI) is calculated at the end of the 21-day study period relative to the vehicle control group.
Experimental Design and Workflow
The cross-validation of this compound followed a standard preclinical drug discovery workflow, progressing from initial biochemical assays to cellular models and culminating in in vivo efficacy studies. This structured approach ensures a comprehensive evaluation of the compound's therapeutic potential.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. doaj.org [doaj.org]
- 8. onclive.com [onclive.com]
- 9. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BMT-2973-76: A Comparative Guide to Potent IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMT-297376, a novel Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, against other leading inhibitors in the same class. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic reprogramming suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing cancer cells to evade immune destruction. Inhibition of IDO1 is a promising strategy in cancer immunotherapy to reverse this immunosuppressive effect and enhance anti-tumor immunity.
This compound is a potent, optimized derivative of Linrodostat, designed for high selectivity and efficacy in inhibiting the IDO1 enzyme.[2][3][4][5][6] This guide benchmarks this compound against other well-characterized IDO1 inhibitors: Epacadostat, Navoximod, and its parent compound, Linrodostat.
Quantitative Comparison of IDO1 Inhibitors
The following table summarizes the in vitro potency of this compound and its comparators. The data is presented as IC50, Ki, or EC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of IDO1 activity, the inhibition constant, and the half-maximal effective concentration in a cell-based assay, respectively.
| Inhibitor | IC50 (in vitro) | Ki | EC50 (cellular) |
| This compound | 0.6928 nM [1][5] | - | - |
| Linrodostat (BMS-986205) | 1.1 nM / 1.7 nM | - | - |
| Epacadostat (INCB24360) | ~10-12 nM | - | - |
| Navoximod (GDC-0919) | - | 7 nM | 75 nM |
Note: IC50, Ki, and EC50 values can vary depending on the specific assay conditions.
IDO1 Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of IDO1 in the kynurenine pathway and the mechanism of action of IDO1 inhibitors.
Experimental Protocols
The determination of inhibitor potency is critical for preclinical evaluation. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro IDO1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Objective: To determine the IC50 value of an inhibitor against recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Add the recombinant IDO1 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding L-Tryptophan to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance at 321 nm to quantify the amount of kynurenine produced.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment.
Objective: To determine the EC50 value of an inhibitor in a cell-based assay.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the culture medium and replace it with fresh medium containing L-Tryptophan and various concentrations of the test inhibitor.
-
Incubate the plate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add the kynurenine detection reagent to the supernatant. This reagent reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).
-
Create a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample from the standard curve.
-
Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration and determine the EC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and characterizing IDO1 inhibitors.
Conclusion
This compound demonstrates sub-nanomolar potency against the IDO1 enzyme, positioning it as a highly promising candidate for further preclinical and clinical development. Its superior in vitro activity compared to other established IDO1 inhibitors suggests the potential for greater efficacy in reversing tumor-induced immune suppression. The experimental protocols provided in this guide offer a framework for the continued evaluation and characterization of this compound and other novel IDO1 inhibitors.
References
- 1. Indoleamine 2,3-Dioxygenase (IDO) | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound|2251031-81-7|COA [dcchemicals.com]
- 5. This compound|CAS 2251031-81-7|DC Chemicals [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Independent Verification of BMT-297376 Research Findings: A Comparative Guide to IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMT-297376, a potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, with other leading IDO1 inhibitors in development. This compound is an optimized version of Linrodostat (BMS-986205), designed for enhanced potency and selectivity.[1][2] This document summarizes key preclinical data, details the experimental protocols used for evaluation, and visualizes the underlying biological pathways to support independent verification and further research.
Performance Comparison of IDO1 Inhibitors
The following tables summarize the available preclinical data for this compound's parent compound, Linrodostat, and other notable IDO1 inhibitors, Epacadostat and Navoximod. This data provides a quantitative basis for comparing their potency and cellular activity.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Target | Assay Type | IC50 / EC50 / Ki | Source |
| Linrodostat | Human IDO1 | Cellular Assay (HEK293) | Potent, single-digit nM | [3] |
| Human IDO1 | Cellular Assay (HeLa) | Potent cellular activity | [4][5] | |
| Epacadostat | Human IDO1 | Enzymatic Assay | IC50: 71.8 nM | [2] |
| Human IDO1 | Cellular Assay | IC50: ~10 nM | [2][6] | |
| Mouse IDO1 | Cellular Assay | IC50: 52.4 nM | [2] | |
| Navoximod | IDO Pathway | Enzymatic Assay | Ki: 7 nM | [7] |
| IDO Pathway | Cellular Assay | EC50: 75 nM | [7][8] | |
| IDO-induced T-cell suppression | Mixed Lymphocyte Reaction | ED50: 80 nM (human), 120 nM (mouse) | [7] |
Table 2: Preclinical In Vivo and Functional Activity
| Compound | Model | Key Findings | Source |
| Linrodostat | Human Tumor Xenograft | Significantly reduced kynurenine levels. | [4][9] |
| Mixed Lymphocyte Reaction | Restored T-cell proliferation. | [4][10] | |
| Epacadostat | CT26 Tumor-bearing Mice | Suppressed kynurenine in plasma, tumors, and lymph nodes. | [2] |
| Naive C57BL/6 Mice | 50 mg/kg dose decreased plasma kynurenine by at least 50% over 8 hours. | [2] | |
| Navoximod | B16F10 Tumor-bearing Mice | Enhanced anti-tumor responses to vaccination. | [7][11] |
| Patients with advanced solid tumors | Transiently decreased plasma kynurenine from baseline. | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of IDO1 inhibitors.
In Vitro IDO1 Enzymatic Assay (Absorbance-Based)
This assay directly quantifies the enzymatic activity of purified recombinant IDO1 by measuring the formation of kynurenine.
Protocol:
-
Preparation: A reaction mixture is prepared containing 50mM potassium phosphate buffer (pH 6.5), 20mM ascorbate, 10µM methylene blue, and 100µg/mL catalase.[13]
-
Enzyme Addition: Purified recombinant IDO1 protein is added to the wells of a microplate.
-
Inhibitor Addition: Test compounds (e.g., this compound) are added at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The enzymatic reaction is initiated by adding L-tryptophan to a final concentration of 400 µM.[13]
-
Incubation: The plate is incubated at 37°C for 30-60 minutes.[13]
-
Termination and Hydrolysis: The reaction is stopped by the addition of 30% (w/v) trichloroacetic acid (TCA), followed by incubation at 50°C for 30 minutes to hydrolyze the product N-formylkynurenine to kynurenine.[13]
-
Quantification: After centrifugation to remove precipitated protein, the kynurenine in the supernatant is measured by its absorbance at 321 nm or by reacting with p-dimethylaminobenzaldehyde and measuring absorbance at 480 nm.[13][14]
Cell-Based IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Protocol:
-
Cell Plating: Human cancer cells known to express IDO1 (e.g., HeLa or SKOV-3) are seeded in 96-well plates and allowed to adhere overnight.[15]
-
IDO1 Induction: IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) at a final concentration of 100 ng/mL for 24 hours.[15]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing serially diluted test compounds.
-
Incubation: The cells are incubated with the compounds for 24-48 hours.[7]
-
Kynurenine Measurement: The supernatant from each well is collected. To measure kynurenine, the supernatant is mixed with 30% TCA and incubated at 50°C for 30 minutes to convert N-formylkynurenine to kynurenine.[7] The concentration of kynurenine is then determined by adding Ehrlich's reagent and measuring the absorbance at 480 nm.[15]
Mixed Lymphocyte Reaction (MLR) Assay
This functional assay assesses the ability of an IDO1 inhibitor to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.
Protocol:
-
Co-culture Setup: IDO1-expressing dendritic cells (DCs) are co-cultured with allogeneic T-cells.
-
Inhibitor Addition: The IDO1 inhibitor being tested is added to the co-culture.
-
Proliferation Assessment: T-cell proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE).
-
Kynurenine Measurement: The concentration of kynurenine in the culture supernatant is also measured to confirm IDO1 inhibition.
Visualizing the Mechanism of Action
The following diagrams illustrate the IDO1 signaling pathway and the experimental workflow for evaluating IDO1 inhibitors.
Caption: The IDO1 signaling pathway in the tumor microenvironment and the inhibitory action of this compound.
Caption: Experimental workflow for the comprehensive evaluation of an IDO1 inhibitor like this compound.
References
- 1. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Hypothetical Placebo-Controlled Study of BMT-297376 in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for a hypothetical placebo-controlled study of BMT-297376, a potent and selective inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1).[1] As of late 2025, there is no publicly available clinical data for this compound. Therefore, this document outlines a prospective study design based on its mechanism of action and data from trials of similar IDO1 inhibitors. The objective is to offer a scientifically grounded template for evaluating the efficacy and safety of this compound in a cancer setting.
Mechanism of Action: The IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of the essential amino acid tryptophan and the accumulation of its metabolite, kynurenine.[4][5] This metabolic shift suppresses the anti-tumor immune response by inhibiting the proliferation and function of effector T cells and Natural Killer (NK) cells, while promoting the activity of immunosuppressive regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5][6] this compound, by inhibiting IDO1, is hypothesized to restore tryptophan levels and reduce kynurenine production, thereby reactivating the host's immune system to recognize and attack cancer cells.
Hypothetical Phase II Placebo-Controlled Study Design
This section outlines a hypothetical, randomized, double-blind, placebo-controlled Phase II clinical trial to assess the efficacy and safety of this compound in combination with an immune checkpoint inhibitor (e.g., an anti-PD-1 antibody) in patients with advanced melanoma.
Experimental Protocol
1. Study Objectives:
-
Primary Objective: To evaluate the Progression-Free Survival (PFS) of patients treated with this compound in combination with an anti-PD-1 antibody compared to placebo plus an anti-PD-1 antibody.
-
Secondary Objectives: To assess Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), safety and tolerability, and pharmacodynamic biomarkers.
2. Patient Population:
-
Inclusion Criteria: Adults with unresectable or metastatic melanoma, with measurable disease as per RECIST v1.1, and who have not received prior systemic therapy for advanced disease. Adequate organ function and an ECOG performance status of 0 or 1 are required.
-
Exclusion Criteria: Patients with ocular melanoma, active autoimmune disease, or prior treatment with an IDO1 inhibitor.
3. Study Schema:
4. Treatment Administration:
-
Arm A: this compound administered orally twice daily, in combination with a standard dose of an anti-PD-1 antibody administered intravenously every 3 weeks.
-
Arm B: Placebo matching this compound administered orally twice daily, in combination with the same anti-PD-1 antibody regimen.
-
Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.
5. Assessments:
-
Tumor Assessments: Imaging (CT or MRI) performed at baseline and every 9 weeks.
-
Safety Monitoring: Adverse events graded according to CTCAE v5.0.
-
Pharmacodynamic (PD) Biomarkers: Blood samples collected at baseline and on-treatment to measure plasma kynurenine and tryptophan levels. Tumor biopsies may be collected at baseline and on-treatment to assess the tumor microenvironment.
Data Presentation: Hypothetical Outcomes
The following tables present hypothetical data to illustrate how the results of this study would be summarized and compared.
Table 1: Hypothetical Efficacy Outcomes
| Endpoint | This compound + Anti-PD-1 (n=100) | Placebo + Anti-PD-1 (n=100) | Hazard Ratio (95% CI) / p-value |
| Median Progression-Free Survival (PFS) | 10.5 months | 5.8 months | 0.65 (0.48-0.88); p=0.005 |
| Objective Response Rate (ORR) | 55% | 38% | p=0.012 |
| Complete Response (CR) | 15% | 8% | |
| Partial Response (PR) | 40% | 30% | |
| Median Duration of Response (DoR) | Not Reached | 12.3 months | |
| 12-month Overall Survival (OS) Rate | 78% | 65% | 0.70 (0.52-0.94); p=0.018 |
Table 2: Hypothetical Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | This compound + Anti-PD-1 (n=100) | Placebo + Anti-PD-1 (n=100) |
| Any Grade ≥3 TRAE | 25% | 18% |
| Fatigue | 5% | 3% |
| Rash | 4% | 2% |
| Increased ALT/AST | 3% | 2% |
| Colitis | 2% | 1% |
Table 3: Hypothetical Pharmacodynamic Biomarker Changes
| Biomarker (Plasma) | This compound + Anti-PD-1 (n=100) | Placebo + Anti-PD-1 (n=100) |
| Mean Change from Baseline in Kynurenine/Tryptophan Ratio at Week 3 | -70% | +5% |
| Mean Change from Baseline in Tryptophan at Week 3 | +40% | -2% |
Experimental Methodologies for Key Assays
-
Measurement of Kynurenine and Tryptophan: Plasma levels of kynurenine and tryptophan would be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This assay provides high sensitivity and specificity for these metabolites.[7][8]
-
Immunohistochemistry (IHC) for Tumor Microenvironment Analysis: Formalin-fixed, paraffin-embedded tumor biopsy samples would be stained for immune cell markers such as CD8 (cytotoxic T cells), FoxP3 (Tregs), and CD68 (macrophages) to assess changes in immune cell infiltration between the treatment arms.
-
Flow Cytometry for Peripheral Blood Immune Cell Monitoring: Peripheral blood mononuclear cells (PBMCs) would be isolated and analyzed by multi-color flow cytometry to quantify changes in the frequencies of various immune cell subsets, including T cell populations, NK cells, and MDSCs.
Conclusion
While clinical data for this compound is not yet available, this guide presents a robust, scientifically-informed framework for a hypothetical placebo-controlled trial. Based on its mechanism as an IDO1 inhibitor, this compound holds the potential to enhance the efficacy of immune checkpoint blockade. The outlined study design, with its defined protocols and endpoints, provides a clear path for evaluating this potential. The hypothetical data tables illustrate the types of outcomes that would be considered clinically meaningful, demonstrating a favorable risk-benefit profile for this compound in combination therapy. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the clinical investigation of novel immunotherapies.
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. fortislife.com [fortislife.com]
- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of IDO modulators using Kynurenine & Tryptophan as surrogate markers - Immusmol [immusmol.com]
BMT-297376: A Comparative Analysis of a Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BMT-297376, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), against other known IDO1 inhibitors. The information is compiled to assist researchers and drug development professionals in evaluating its potential.
Executive Summary
This compound is a highly potent, stereoselective inhibitor of IDO1, identified as an optimized version of Linrodostat (BMS-986205). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, which plays a significant role in tumor immune evasion. By inhibiting IDO1, compounds like this compound can restore T-cell function and enhance anti-tumor immunity. While direct, peer-reviewed comparative data for this compound against other inhibitors is limited in the public domain, this guide synthesizes available information to provide a comprehensive overview.
Comparative Data of IDO1 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other notable IDO1 inhibitors. It is important to note that IC50 values can vary based on the assay conditions.
| Compound | Target | IC50 (Biochemical Assay) | IC50 (Cell-Based Assay) | Notes |
| This compound | IDO1 | < 0.51 nM | Not Publicly Available | Described as an optimized Linrodostat.[1][2] |
| Linrodostat (BMS-986205) | IDO1 | Not Publicly Available | 1.1 nM (IDO1-HEK293 cells)[3][4] | A potent and selective IDO1 inhibitor that has been in clinical trials. |
| Epacadostat (INCB024360) | IDO1 | ~71.8 nM[3] | ~10-15.3 nM[5] | One of the most clinically studied IDO1 inhibitors. |
| Navoximod (NLG919) | IDO1 | Not Publicly Available | ~75 nM | An early IDO1 inhibitor that has been evaluated in clinical trials. |
| PF-06840003 | IDO1 | Not Publicly Available | 410 nM (hIDO1) | A brain-penetrant IDO1 inhibitor.[3] |
Signaling Pathway and Mechanism of Action
IDO1 inhibitors block the enzymatic conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. This leads to a reduction in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment. The subsequent decrease in kynurenine, an immunosuppressive metabolite, and the restoration of tryptophan levels, essential for T-cell proliferation and function, collectively contribute to the reactivation of the anti-tumor immune response.
References
Comparative Analysis of BMT-297376: A Next-Generation IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BMT-297376, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). As a key therapeutic target in immuno-oncology, the robust and reproducible evaluation of novel inhibitors like this compound is critical for advancing cancer therapy.
Executive Summary:
This compound has been identified as a promising second-generation IDO1 inhibitor, developed as a potential backup and optimization of Linrodostat (BMS-986205).[1] While the public domain currently lacks direct, peer-reviewed comparative studies detailing the specific experimental data for this compound against other IDO1 inhibitors, this guide leverages available information on its parent compound, Linrodostat, to provide a benchmark for its anticipated performance and mechanism of action. The data presented herein for Linrodostat and other inhibitors are drawn from published, reproducible experiments.
The IDO1 Signaling Pathway: A Key Immuno-Oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic reprogramming has profound immunosuppressive effects:
-
T-cell Starvation: Tryptophan depletion arrests the proliferation and effector function of cytotoxic T lymphocytes (CTLs) and helper T cells (Th cells).
-
Induction of T-cell Anergy and Apoptosis: The accumulation of kynurenine and its downstream metabolites actively induces T-cell anergy (unresponsiveness) and apoptosis.
-
Promotion of Regulatory T cells (Tregs): Kynurenine promotes the differentiation and activation of Tregs, which further suppress anti-tumor immune responses.
-
Suppression of Natural Killer (NK) Cell Activity: IDO1 activity has also been shown to inhibit the cytotoxic function of NK cells.
By inhibiting IDO1, compounds like this compound aim to reverse this immunosuppressive shield, thereby restoring and enhancing the anti-tumor immune response. This mechanism makes IDO1 inhibitors promising candidates for combination therapies with other immunotherapies, such as checkpoint inhibitors.
Caption: The IDO1 signaling pathway, a target for inhibitors like this compound.
Comparative Preclinical Data of IDO1 Inhibitors
While specific data for this compound is not yet publicly available, the following tables summarize the preclinical performance of its parent compound, Linrodostat (BMS-986205), in comparison to another well-characterized IDO1 inhibitor, Epacadostat. This provides a benchmark for the expected potency and selectivity of next-generation inhibitors.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Target | Assay | Cell Line | IC50 (nM) |
| Linrodostat (BMS-986205) | IDO1 | Kynurenine Production | Human HeLa | 1.7 |
| IDO1 | Kynurenine Production | HEK293 (human IDO1) | 1.1 | |
| TDO | Kynurenine Production | HEK293 (human TDO) | >2000 | |
| Epacadostat (INCB024360) | IDO1 | Kynurenine Production | HeLa | 7.1 |
| IDO1 | Kynurenine Production | HEK293 (human IDO1) | 12 | |
| TDO | Kynurenine Production | HEK293 (human TDO) | >10000 |
Table 2: In Vivo Pharmacodynamic Activity of Linrodostat
| Animal Model | Tumor Model | Administration | Dose | Effect |
| Mouse | Human SKOV3 Xenograft | Oral | 3 mg/kg | Significant reduction in plasma and tumor kynurenine levels |
| Mouse | Human Colo205 Xenograft | Oral | 10 mg/kg | Sustained reduction in kynurenine levels for over 24 hours |
Experimental Protocols
To ensure the reproducibility of the cited data, the following are summaries of the experimental methodologies employed in the preclinical evaluation of Linrodostat.
In Vitro IDO1 and TDO Inhibition Assays:
-
Cell Culture: Human HeLa cells or HEK293 cells stably overexpressing human IDO1 or TDO are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with serially diluted concentrations of the test inhibitor (e.g., Linrodostat, Epacadostat) for a specified period (e.g., 1 hour).
-
Induction of IDO1 Expression (for HeLa cells): IDO1 expression is induced by treating the cells with interferon-gamma (IFNγ) for 24-48 hours.
-
Tryptophan Addition: L-tryptophan is added to the cell culture medium.
-
Kynurenine Measurement: After a defined incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of kynurenine is quantified using a colorimetric assay based on the Ehrlich reaction or by LC-MS/MS.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of kynurenine production against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
In Vivo Pharmacodynamic Studies in Xenograft Models:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used.
-
Tumor Implantation: Human tumor cells (e.g., SKOV3, Colo205) are subcutaneously implanted into the flanks of the mice.
-
Compound Administration: Once the tumors reach a specified size, the mice are treated with the test inhibitor (e.g., Linrodostat) or vehicle control via oral gavage at the desired dose and schedule.
-
Sample Collection: At various time points after treatment, blood samples are collected via retro-orbital bleeding or cardiac puncture, and tumor tissues are harvested.
-
Kynurenine and Tryptophan Analysis: Plasma and tumor homogenates are prepared, and the concentrations of kynurenine and tryptophan are measured using LC-MS/MS.
-
Data Analysis: The ratio of kynurenine to tryptophan is calculated as a measure of IDO1 activity. The percentage of inhibition of this ratio in the treated groups is determined relative to the vehicle-treated control group.
Caption: A generalized workflow for the preclinical evaluation of IDO1 inhibitors.
Conclusion and Future Directions
This compound represents a promising advancement in the development of IDO1 inhibitors. While direct comparative data remains to be published, the preclinical profile of its parent compound, Linrodostat, demonstrates high potency and selectivity for IDO1. The experimental frameworks outlined in this guide provide a basis for the reproducible evaluation of this compound and other emerging IDO1 inhibitors. Future studies directly comparing the in vitro and in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound with Linrodostat and other clinically relevant inhibitors are eagerly awaited to fully elucidate its therapeutic potential in the landscape of cancer immunotherapy.
References
Safety Operating Guide
Proper Disposal Procedures for BMT-297376: An Essential Guide for Laboratory Professionals
For immediate reference, BMT-297376 and any materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams. This guide provides essential safety and logistical information for the proper disposal of this compound, a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the known chemical structure, which includes a pyridine ring and a difluoromethyl group, and general principles of laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves (inspected) | To prevent skin contact with the chemical. |
| Body Protection | A flame-resistant, fully-buttoned lab coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a chemical fume hood is required. | To prevent inhalation of any potentially harmful vapors or dust. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.
-
Contain the Spill: For small spills, use an absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the substance.
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department, regardless of the size.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations for hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect un-used or expired this compound, as well as any contaminated solids (e.g., weigh boats, contaminated gloves, absorbent materials), in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling:
-
Affix a hazardous waste tag to the container before adding any waste.
-
The label must include:
-
The full chemical name: N-((R)-1-((cis)-4-(3-(Difluoromethyl)-2-methoxypyridin-4-yl)cyclohexyl)propyl)-6-methoxynicotinamide
-
The identifier: This compound
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - assume these in the absence of specific data).
-
The composition of the waste, including any solvents and their approximate concentrations.
-
The date the waste was first added to the container.
-
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and accessible only to authorized personnel.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with the accurate chemical name and any available information on its properties.
-
Disposal Considerations for Structural Moieties
-
Pyridine Derivatives: Waste pyridine and its derivatives are typically considered hazardous waste. Incineration at high temperatures is a common disposal method for these compounds.[1]
-
Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, making these compounds persistent and requiring high-temperature incineration for effective destruction.[2][3] Improper incineration can lead to the formation of smaller, potentially hazardous fluorinated byproducts.[3] Therefore, disposal must be handled by facilities equipped for the destruction of such compounds.
Experimental Protocols: Chemical Degradation (For Research Purposes Only)
The following are examples of chemical degradation methods that may be applicable to the pyridine moiety of this compound. These are not standard disposal procedures and should only be attempted by trained professionals after a thorough risk assessment and with the approval of their institution's EHS department. The primary and recommended disposal method remains collection by a licensed hazardous waste contractor.
Principle of Oxidative Degradation: Pyridine and its derivatives are susceptible to oxidative degradation, which can break down the heterocyclic ring into smaller, less harmful compounds.[4]
Degradation using Potassium Permanganate (KMnO₄): This procedure outlines the oxidation of a pyridine-containing compound using an acidic solution of potassium permanganate.
-
Preparation: In a chemical fume hood, dissolve the this compound waste in water to a known concentration in a suitable reaction flask.
-
Acidification: Carefully adjust the pH of the solution to approximately 3 by adding a suitable acid (e.g., sulfuric acid).
-
Oxidation: Slowly add a solution of potassium permanganate with constant stirring. The reaction progress can be monitored by the persistence of the purple permanganate color.
-
Quenching: After the reaction is complete, quench any excess permanganate by slowly adding a solution of sodium bisulfite until the solution becomes colorless.
-
Neutralization and Disposal: Neutralize the resulting solution to a pH between 6 and 8. This final solution must still be disposed of as hazardous aqueous waste according to institutional and local regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for BMT-297376
This document provides crucial safety and logistical guidance for the handling and disposal of BMT-297376, a novel compound. In the absence of specific substance data, a conservative approach based on the principles of handling potent, biologically active molecules is mandated. These protocols are designed to ensure the safety of all laboratory personnel.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to potentially hazardous compounds is the consistent and correct use of Personal Protective Equipment. A risk assessment should always precede any handling of this compound to ensure the appropriate level of protection is employed.[1][2]
A. Minimum PPE Requirements
For all procedures involving this compound, the following minimum PPE is required:
-
Gloves: Double gloving with nitrile gloves is recommended for incidental contact.[1] For tasks with a higher risk of splash or prolonged handling, heavier duty gloves such as butyl rubber or Silver Shield should be considered.[2] Gloves should be changed immediately upon contamination.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[1] When a splash hazard exists, a full face shield must be worn in addition to safety glasses or goggles.[1][2]
-
Lab Coat: A fully buttoned lab coat is required. For procedures with a high risk of contamination, a disposable gown or a lab coat with tight cuffs is recommended.
-
Footwear: Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[2]
B. Enhanced PPE for High-Risk Procedures
Certain procedures may necessitate a higher level of protection. These include, but are not limited to, handling large quantities of the compound, working with powdered forms outside of a containment device, and responding to spills.
-
Respiratory Protection: If there is a risk of aerosol generation, a fit-tested N95 respirator or a higher level of respiratory protection may be necessary.[2]
-
Protective Clothing: For extensive handling or in the event of a large spill, chemical-resistant coveralls or an apron may be required.[2]
II. Quantitative Exposure Limits
While specific occupational exposure limits (OELs) for this compound have not been established, it is prudent to handle it as a potent compound. The following table provides general guidance on control banding for potent compounds.
| Hazard Level | Occupational Exposure Limit (OEL) | Handling Precautions |
| High Potency | < 10 µg/m³ | Use of a certified chemical fume hood or glove box is required. All manipulations should be performed in a contained manner. |
| Moderate Potency | 10 - 100 µg/m³ | A chemical fume hood should be used for all manipulations that could generate dust or aerosols. |
| Low Potency | > 100 µg/m³ | General laboratory ventilation is acceptable, with careful handling to minimize dust and aerosol generation. |
III. Experimental Protocol: Spill Cleanup for Potent Powder
This protocol outlines the steps for safely cleaning a small spill of a potent powder like this compound.
1.0 Purpose To define the procedure for the safe cleanup of a small spill (less than 1 gram) of a potent powder to minimize personnel exposure and environmental contamination.
2.0 Materials
-
Appropriate PPE (double nitrile gloves, safety goggles, face shield, lab coat, disposable shoe covers)
-
N95 respirator
-
Spill kit containing:
-
Absorbent pads
-
Wetting agent (e.g., 70% ethanol)
-
Forceps
-
Sealable plastic bags for waste disposal
-
"Hazardous Waste" labels
-
3.0 Procedure
-
Evacuate and Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as listed above.
-
Wet the Spill: Gently apply a wetting agent to the spilled powder using a spray bottle or by placing a soaked absorbent pad over the spill. This will minimize the generation of airborne dust.
-
Absorb the Spill: Use absorbent pads to carefully wipe up the wetted powder. Work from the outside of the spill inwards.
-
Collect Waste: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealable plastic bag using forceps.
-
Decontaminate the Area: Wipe the spill area with a suitable decontaminating solution, followed by a clean water rinse.
-
Dispose of Waste: Seal the waste bag and place it into a second sealable bag. Label the outer bag as "Hazardous Waste" and include the name of the compound. Dispose of the waste according to institutional guidelines for chemical waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful not to contaminate yourself.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Report the Incident: Report the spill to the laboratory supervisor and fill out any necessary incident reports.
IV. Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Risk assessment workflow for determining appropriate PPE.
Caption: Cradle-to-grave workflow for handling potent compounds.
V. Operational and Disposal Plans
A. Operational Plan
-
Designated Areas: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
Training: All personnel handling the compound must be trained on its potential hazards and the procedures outlined in this document.
-
Emergency Procedures: Emergency contact information and spill cleanup procedures should be posted in the designated handling area. An emergency eyewash and shower must be readily accessible.
B. Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and experimental materials, must be segregated into a designated hazardous waste container.
-
Waste Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the accumulation start date.
-
Disposal: Waste should be disposed of through the institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
